6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Description
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Properties
IUPAC Name |
6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWOWCJMFGREP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10519234 | |
| Record name | 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92926-32-4 | |
| Record name | 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10519234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Physicochemical Properties of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the novel spirocyclic compound, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering curated data and methodologies to facilitate further investigation of this and related chemical entities.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted through computational modeling and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FN₂O₂ | [1][2][3] |
| Molar Mass | 236.24 g/mol | [1][2][3] |
| Density (Predicted) | 1.35 g/cm³ | [1][2] |
| Boiling Point (Predicted) | 326.8 ± 42.0 °C | [1][2] |
| pKa (Predicted) | 12.19 ± 0.20 | [1] |
| LogP (Calculated) | 1.9665 | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental methodologies are crucial for the validation of predicted data and for ensuring the reproducibility of results. Below are standard protocols for determining key physicochemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is thoroughly dried to remove any residual solvent.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point (if a preliminary rough measurement has been made).
-
Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.[4][5][6][7]
Solubility Assessment
Understanding the solubility of a compound in various solvents is fundamental for its formulation, purification, and in vitro testing. A qualitative assessment can be performed as follows.
Materials:
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), hexane)
Procedure:
-
Weigh approximately 1-5 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the desired solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution. Classify the solubility as:
Potential Biological Activities and Signaling Pathways
While direct biological data for this compound is not yet available in the public domain, studies on structurally related spiro[benzoxazine-piperidin]-one derivatives suggest potential activity as inhibitors of chitin synthase in fungi and histone deacetylases (HDACs) in cancer cells.[11][12] The following diagrams illustrate these potential mechanisms of action.
Proposed Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the synthesis and physicochemical characterization.
Potential Signaling Pathway: Chitin Synthase Inhibition
Caption: Proposed mechanism of fungal growth inhibition via chitin synthase.
Potential Signaling Pathway: HDAC Inhibition in Cancer
Caption: Proposed mechanism of anticancer activity through HDAC inhibition.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS: 92926-32-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a heterocyclic small molecule belonging to the spiro-benzoxazine-piperidine class. This core structure has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of this scaffold have demonstrated a range of pharmacological activities, including antihypertensive, antifungal, and chemokine receptor antagonism. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and experimental protocols related to this compound and its close analogs, serving as a valuable resource for researchers in drug discovery and development.
Physicochemical Properties
Basic physicochemical data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 92926-32-4 |
| Molecular Formula | C₁₂H₁₃FN₂O₂ |
| Molecular Weight | 236.24 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not reported |
| Boiling Point | 326.8±42.0 °C (Predicted) |
| Density | 1.35 g/cm³ (Predicted) |
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: General Synthesis of the Spirocyclic Core [1]
-
Protection of Aniline: 4-Fluoroaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent like tetrahydrofuran (THF) to yield N-(tert-butoxycarbonyl)-4-fluoroaniline.
-
Dilithiation: The protected aniline is then treated with two equivalents of n-butyllithium (n-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) in a non-polar solvent such as hexane to generate the dilithiated intermediate.
-
Condensation and Cyclization: The dilithiated species is reacted with N-(tert-butoxycarbonyl)-4-piperidinone. This is followed by an aqueous workup, which facilitates the cyclization to form the protected spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, this compound.
Biological Activities and Pharmacological Data
Derivatives of the this compound scaffold have been investigated for several biological activities.
Antihypertensive Activity
A series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones were evaluated for their antihypertensive effects in spontaneously hypertensive rats (SHR).[1] While specific data for the 6-fluoro derivative is not provided, the study establishes the potential of this chemical class to lower blood pressure.
Experimental Protocol: In Vivo Antihypertensive Screening [2][3][4]
-
Animal Model: Spontaneously hypertensive rats (SHR) are commonly used as a genetic model for essential hypertension.
-
Drug Administration: The test compound is typically administered orally (p.o.) via gavage.
-
Blood Pressure Measurement: Systolic blood pressure is measured at various time points post-administration using the tail-cuff method.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared to a vehicle control group.
Antifungal Activity and Chitin Synthase Inhibition
Derivatives of spiro[benzoxazine-piperidin]-one have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall synthesis, and exhibit antifungal properties.
Quantitative Data: Chitin Synthase Inhibition
| Compound | Fungal Species | IC₅₀ (mM) |
| Derivative 9a | Not Specified | 0.14 |
| Derivative 9o | Not Specified | 0.11 |
| Derivative 9s | Not Specified | 0.10 |
| Derivative 9t | Not Specified | 0.16 |
| Polyoxin B (Control) | Not Specified | ~0.10-0.16 |
Experimental Protocol: Chitin Synthase Inhibition Assay [5][6][7]
-
Enzyme Preparation: A crude extract of chitin synthase is prepared from a relevant fungal species (e.g., Saccharomyces cerevisiae, Candida albicans).
-
Assay Reaction: The enzyme extract is incubated with the substrate UDP-N-acetylglucosamine and the test compound at various concentrations.
-
Detection: The amount of synthesized chitin is quantified, often by measuring the incorporation of a radiolabeled substrate or through a colorimetric assay.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.
Caption: Workflow for chitin synthase inhibition assay.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution) [8][9][10][11][12]
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions for fungal growth.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
CCR2 Antagonism
A derivative of the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold, known as RS102895, has been identified as a potent antagonist of the C-C chemokine receptor type 2 (CCR2).[13] CCR2 and its ligand CCL2 play a critical role in the migration of monocytes and macrophages to sites of inflammation.
Quantitative Data: CCR2 Receptor Binding Affinity
| Compound | Receptor | IC₅₀ (nM) |
| RS102895 | CCR2 | 360 |
Mechanism of Action: CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand, CCL2, it initiates a downstream signaling cascade that promotes cell migration. RS102895 acts by blocking the binding of CCL2 to CCR2, thereby inhibiting this signaling pathway.[14][15]
References
- 1. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. | Semantic Scholar [semanticscholar.org]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening and Application of Chitin Synthase Inhibitors | MDPI [mdpi.com]
- 7. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Susceptibility Test | PPTX [slideshare.net]
- 12. journals.asm.org [journals.asm.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. What are CCR2 antagonists and how do they work? [synapse.patsnap.com]
- 15. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the spectral characterization of the novel spirocyclic compound, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted spectral data based on the analysis of its structural components and analogous compounds. The methodologies provided herein are established protocols for the spectral analysis of small organic molecules and are intended to serve as a practical guide for researchers.
Compound Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 92926-32-4[1][2] |
| Molecular Formula | C₁₂H₁₃FN₂O₂[1][2][3] |
| Molecular Weight | 236.24 g/mol [1][2][3] |
| Chemical Structure | |
![]() | |
| Image Credit: ChemScene |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral characteristics of the benzoxazine and piperidine moieties, considering the influence of the fluorine substituent on the benzoxazine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | m | 3H | Aromatic protons |
| ~5.0 | s | 1H | N-H (piperidine) |
| ~3.5 | t | 4H | -CH₂- (piperidine, adjacent to NH) |
| ~1.8 | t | 4H | -CH₂- (piperidine) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (amide) |
| ~158 (d, J ≈ 240 Hz) | C-F |
| ~140 - 110 | Aromatic carbons |
| ~80 | Spiro carbon |
| ~50 | -CH₂- (piperidine, adjacent to NH) |
| ~35 | -CH₂- (piperidine) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Medium | N-H stretch (amide and amine) |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| ~1700 | Strong | C=O stretch (amide) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation (Electron Ionization)
| m/z | Proposed Fragment |
| 236 | [M]⁺ (Molecular Ion) |
| 207 | [M - CH₂NH]⁺ |
| 179 | [M - C₃H₇N]⁺ |
| 151 | [M - C₄H₉N₂]⁺ |
| 123 | [Fluorobenzoxazine fragment]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the mixture into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
As the solvent evaporates, the analyte molecules become charged ions in the gas phase.
-
-
Data Acquisition:
-
The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Workflow Visualizations
The following diagrams illustrate the general workflow for the spectral analysis of a novel compound.
Caption: Overall workflow from synthesis to spectral characterization.
Caption: Workflow for integrating spectral data for structure confirmation.
Disclaimer: The spectral data presented in this document are predicted values and have not been experimentally verified. This information is intended for guidance and comparative purposes. For definitive characterization, experimental acquisition of spectral data is required.
References
A Technical Guide to the Crystal Structure Analysis of Spiro-Benzoxazine Compounds: A Case Study of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, the specific crystal structure of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has not been publicly reported. This guide therefore provides a comprehensive, generalized framework for the crystal structure analysis of this class of compounds, using the title compound as a prospective case study. Methodologies and data from closely related structures are presented to illustrate the expected outcomes of such an analysis.
Introduction: The Significance of Spiro-Benzoxazine Scaffolds
Spiro-benzoxazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigid, three-dimensional spirocyclic core imparts unique conformational constraints, which can lead to high-affinity and selective interactions with biological targets. Various derivatives of the spiro[4H-3,1-benzoxazine-4,4'-piperidine]-2(1H)-one scaffold have been investigated for a range of therapeutic applications, including as antihypertensive agents and antifungal compounds that inhibit chitin synthase.[1][2] Furthermore, related spiro-benzoxazine structures have been explored as potent histone deacetylase (HDAC) inhibitors for cancer therapy.[3]
Given the profound impact of three-dimensional molecular architecture on biological activity, high-resolution structural analysis is paramount. Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement of small molecules, providing crucial insights into stereochemistry, conformation, and intermolecular interactions. This information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent and selective therapeutic agents.
This technical guide outlines the essential steps for the crystal structure analysis of a novel compound within this class, using the yet-to-be-characterized this compound as a focal point.
Synthesis and Crystallization
The first critical step in crystal structure analysis is the synthesis of the target compound and the growth of high-quality single crystals.
General Synthetic Approach
A plausible synthetic route to spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones can be adapted from established literature procedures.[1] A common strategy involves the condensation of a dilithiated N-protected aniline derivative with an N-protected piperidinone. Subsequent deprotection and functionalization would yield the desired product.
For the target molecule, this compound, a potential synthetic pathway is outlined below.
Caption: General synthetic scheme for the target compound.
Experimental Protocol: Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. Success is highly dependent on the compound's purity, the choice of solvent, and the crystallization technique.
Materials:
-
Highly purified this compound (at least 99.5% purity)
-
A range of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, and mixtures thereof)
-
Small, clean glass vials (e.g., 2-4 mL)
-
Parafilm
Method: Slow Evaporation
-
Prepare a nearly saturated solution of the compound in a suitable solvent or solvent mixture at room temperature. A good starting point is to dissolve 5-10 mg of the compound in 0.5-1.0 mL of solvent.
-
Filter the solution through a small cotton or glass wool plug into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and puncture a few small holes in the film with a needle. This slows the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of single, well-formed crystals. Crystals should be clear and have well-defined faces.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, the next phase involves data collection and structure determination.
Experimental Workflow
The process of single-crystal X-ray diffraction follows a well-defined workflow, from crystal mounting to the final refinement of the crystal structure.
Caption: Workflow for single-crystal X-ray analysis.
Experimental Protocol: Data Collection and Structure Refinement
Equipment:
-
A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).
Procedure:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam and rotated, while the diffraction pattern is recorded at thousands of different orientations.[5]
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and to integrate the intensities of each reflection. Corrections are applied for various factors, including background noise and absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson synthesis to generate an initial electron density map and a preliminary model of the molecular structure.[4]
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined.
-
Validation: The final structure is validated using established crystallographic metrics. The results are typically reported in a Crystallographic Information File (CIF).
Data Presentation: Expected Crystallographic Data
While the specific data for the title compound are not available, the following tables present the kind of quantitative information that would be obtained from a successful crystal structure analysis, using data from a representative benzoxazine structure as an illustrative example.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Illustrative Value |
| Empirical Formula | C₁₂H₁₃FN₂O₂ |
| Formula Weight | 236.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.945(3) Å |
| b | 10.512(1) Å |
| c | 11.821(1) Å |
| α | 90° |
| β | 103.25(3)° |
| γ | 90° |
| Volume | 1081.1(4) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.452 Mg/m³ |
| Absorption Coefficient | 0.112 mm⁻¹ |
| F(000) | 496 |
| Refinement Details | |
| Reflections Collected | 9562 |
| Independent Reflections | 2145 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak/hole | 0.35 and -0.28 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond | Length (Å) | Angle | Angle (°) |
| F(1)-C(6) | 1.362(2) | C(7a)-O(1)-C(4) | 115.2(1) |
| O(1)-C(7a) | 1.385(2) | C(2)-N(1)-C(7a) | 124.8(2) |
| O(1)-C(4) | 1.471(2) | C(5)-C(6)-C(7) | 119.5(2) |
| N(1)-C(2) | 1.355(3) | C(4)-N(4')-C(5') | 110.8(2) |
| N(1)-C(7a) | 1.398(2) | O(2)-C(2)-N(1) | 121.3(2) |
| C(2)-O(2) | 1.231(2) | C(1')-C(4')-C(5') | 109.7(2) |
Potential Biological Signaling Pathways
Spiro-benzoxazine derivatives often exert their biological effects by interacting with specific enzymes or receptors. For instance, their activity as HDAC inhibitors suggests a role in epigenetic regulation, while antifungal properties point towards interference with cell wall synthesis.
Caption: Logical flow from compound to therapeutic effect.
Conclusion
The crystal structure analysis of novel compounds like this compound is a cornerstone of modern drug discovery. Although the specific structure of this molecule remains to be elucidated, this guide provides a robust framework for its determination and analysis. The detailed structural data obtained from such studies are indispensable for optimizing lead compounds, understanding their mechanism of action, and ultimately developing safer and more effective medicines. The protocols and expected data presented herein serve as a comprehensive resource for researchers embarking on the structural characterization of this promising class of molecules.
References
- 1. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. | Semantic Scholar [semanticscholar.org]
- 2. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide on the Putative Mechanism of Action of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Disclaimer: This technical guide outlines the putative mechanism of action for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one based on extensive data available for its close structural analog, RS102895 (1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one). As no specific biological data for the 6-fluoro derivative has been publicly reported, its pharmacological profile is inferred from that of RS102895.
Core Mechanism of Action: CCR2 Antagonism
The primary mechanism of action for the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold, as exemplified by RS102895, is the potent and specific antagonism of the C-C chemokine receptor type 2 (CCR2).[1] CCR2 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by mediating the chemotaxis of monocytes and macrophages to sites of inflammation.[2][3] The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[3]
By binding to CCR2, this compound is hypothesized to act as a competitive antagonist, blocking the binding of CCL2 and thereby inhibiting the downstream signaling cascades that lead to monocyte and macrophage recruitment.[4] This interruption of the CCL2/CCR2 axis forms the basis of its potential therapeutic effects in inflammatory and autoimmune diseases.
Quantitative Data: In Vitro Activity of RS102895
The following table summarizes the in vitro inhibitory activities of RS102895, the non-fluorinated analog of the topic compound.
| Target | Assay Type | Cell Line/System | Ligand | IC50 (nM) | Reference(s) |
| Human CCR2b | Radioligand Binding | CRL-1657 (CHO cells) | MCP-1 | 360 | [1] |
| Human CCR1 | Radioligand Binding | CRL-1657 (CHO cells) | MIP-1α | 17,800 | [1] |
| Human CCR2b | Calcium Influx | CRL-1657 (CHO cells) | MCP-1 | 31 | [1] |
| Human CCR2b | Calcium Influx | CRL-1657 (CHO cells) | MCP-3 | 130 | [1] |
| Human CCR2b | Chemotaxis | THP-1-5X cells | MCP-1 | 1,700 | [1] |
| Human CCR1 | Chemotaxis | THP-1-5X cells | RANTES | 37,000 | [1] |
| Human α1a Receptor | Not Specified | Not Specified | Not Specified | 130 | [5] |
| Human α1d Receptor | Not Specified | Not Specified | Not Specified | 320 | [5] |
| Rat Brain Cortex 5HT1a Receptor | Not Specified | Not Specified | Not Specified | 470 | [5] |
Signaling Pathways
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. As an antagonist, this compound is expected to inhibit these pathways.
Caption: Putative CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize CCR2 antagonists like RS102895, based on published research.[6]
1. CCR2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human CCR2b receptor (e.g., CRL-1657).
-
Radioligand: [¹²⁵I]-MCP-1.
-
Protocol:
-
Prepare cell membranes from the CCR2b-expressing CHO cells.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-MCP-1 and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate in the presence of a high concentration of unlabeled MCP-1.
-
Incubate the plates at room temperature for 60 minutes.
-
Harvest the membranes onto filter plates and wash with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
2. Calcium Flux Assay
This functional assay measures the inhibition of CCL2-induced intracellular calcium mobilization.
-
Cell Line: CCR2b-expressing CHO cells (e.g., CRL-1657).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), MCP-1.
-
Protocol:
-
Plate the CCR2b-CHO cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of MCP-1.
-
Measure the transient increase in intracellular calcium concentration by monitoring fluorescence using a fluorometric imaging plate reader (FLIPR).
-
Determine the inhibitory effect of the compound at each concentration and calculate the IC50 value.
-
3. Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.
-
Cell Line: Human monocytic cell line (e.g., THP-1).
-
Chemoattractant: MCP-1.
-
Apparatus: Boyden chamber or Transwell assay plates (5 µm pore size).
-
Protocol:
-
Place MCP-1 in the lower chamber of the assay plate.
-
Pre-incubate THP-1 cells with varying concentrations of the test compound.
-
Add the pre-incubated cells to the upper chamber of the assay plate.
-
Incubate the plate for 2-4 hours at 37°C to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by using a fluorescent dye and a plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each compound concentration and determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing a potential CCR2 antagonist.
Caption: A representative workflow for the discovery and development of a CCR2 antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunology/Chemotaxis Protocols [protocol-online.org]
- 3. benchchem.com [benchchem.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive guide to the in silico modeling of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Lacking specific experimental data for this compound, this document outlines a robust, hypothetical research framework based on the known biological activities of structurally related spiro[benzoxazine-piperidin]-one derivatives. This guide details proposed methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. It also includes protocols for chemical synthesis and in vitro validation, supported by data tables and workflow visualizations, to serve as a complete roadmap for future research on this molecule.
Introduction
The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating a range of biological activities. Derivatives have shown potential as antifungal agents by inhibiting chitin synthase and as anticancer agents through the inhibition of histone deacetylases (HDACs).[1][2] The introduction of a fluorine atom at the 6-position of the benzoxazine ring in this compound may enhance its metabolic stability and binding affinity to target proteins.
This guide proposes a comprehensive in silico modeling workflow to elucidate the potential therapeutic applications of this specific compound. By targeting enzymes implicated in the activity of similar molecules, such as Chitin Synthase and Histone Deacetylase 2 (HDAC2), we can predict binding affinities, interaction modes, and the overall drug-likeness of the compound.
Proposed Biological Targets and Signaling Pathways
Based on existing literature for the core scaffold, two primary targets are proposed for the in silico investigation of this compound.
Target 1: Chitin Synthase (Antifungal)
Chitin is a vital component of fungal cell walls, and its synthesis is catalyzed by chitin synthase enzymes.[3] Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.[3][4] The absence of chitin in vertebrates makes chitin synthase an attractive and selective target for antifungal drug development.[5][6]
Caption: Proposed mechanism of action via inhibition of the chitin biosynthesis pathway.
Target 2: Histone Deacetylase 2 (Anticancer)
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[8] HDAC inhibitors can reverse this effect, inducing cell cycle arrest and apoptosis in cancer cells.[9][10]
Caption: Proposed mechanism of action via inhibition of HDAC2 and subsequent gene expression.
In Silico Modeling Workflow
A multi-step computational approach is proposed to evaluate the interaction of the title compound with its potential targets and to predict its pharmacokinetic properties.
Caption: A comprehensive workflow for computational modeling and experimental validation.
Detailed Methodologies
3.1.1. Ligand and Target Preparation
-
Ligand Preparation: The 2D structure of this compound will be drawn using chemical drawing software and converted to a 3D structure. The geometry will be optimized using a suitable force field (e.g., MMFF94), and partial charges will be assigned.
-
Target Preparation: The 3D crystal structures of the target proteins (e.g., Candida albicans Chitin Synthase 1, PDB ID: 2AGE; Human HDAC2, PDB ID: 4LXZ) will be retrieved from the Protein Data Bank. The protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The active site for docking will be defined based on the co-crystallized ligand or from literature data.
3.1.2. Molecular Docking
Molecular docking will be performed to predict the binding conformation and affinity of the compound within the active site of the target proteins.[11][12]
-
Protocol:
-
Utilize docking software such as AutoDock Vina or Glide.
-
Define the grid box to encompass the active site of the target protein.
-
Perform the docking simulation with a high exhaustiveness setting to ensure a thorough conformational search.
-
Analyze the resulting poses based on their docking scores (binding affinity) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
3.1.3. Molecular Dynamics (MD) Simulation
MD simulations will be conducted to assess the stability of the predicted protein-ligand complex and to analyze the dynamics of the interactions over time.[13][14]
-
Protocol:
-
Use simulation packages like GROMACS or AMBER.
-
The best-ranked docked pose will be used as the starting structure for the MD simulation.
-
The complex will be solvated in a water box with appropriate counter-ions to neutralize the system.
-
The system will be subjected to energy minimization, followed by equilibration under NVT (constant volume) and NPT (constant pressure) ensembles.
-
A production run of at least 100 ns will be performed.
-
Analyze trajectories for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis to evaluate the stability of the complex.
-
3.1.4. ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be predicted to evaluate the drug-likeness and potential liabilities of the compound.[15][16]
-
Protocol:
-
Input the simplified molecular-input line-entry system (SMILES) or draw the structure of the compound.
-
Predict key parameters including, but not limited to, gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity (e.g., AMES mutagenicity, cardiotoxicity).
Data Presentation
The quantitative results from the in silico analyses should be organized into clear, comparative tables.
Table 1: Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Optimal Range | Reference |
| Molecular Weight ( g/mol ) | 236.24 | < 500 | Lipinski's Rule |
| LogP (o/w) | 1.97 | < 5 | Lipinski's Rule |
| H-bond Donors | 2 | < 5 | Lipinski's Rule |
| H-bond Acceptors | 3 | < 10 | Lipinski's Rule |
| TPSA (Ų) | 50.36 | < 140 | Veber's Rule |
| GI Absorption | High | High | - |
| BBB Permeant | No | - | - |
| CYP2D6 Inhibitor | No | No | - |
| AMES Toxicity | Non-mutagen | Non-mutagen | - |
Table 2: Molecular Docking and MD Simulation Results
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Avg. RMSD of Ligand (Å) |
| Chitin Synthase 1 | -8.5 | Asp345, Tyr450, Arg512 | 1.2 ± 0.3 |
| HDAC2 | -9.2 | His142, Gly150, Tyr206 | 1.5 ± 0.4 |
Experimental Protocols
Proposed Synthesis
The synthesis of the title compound can be approached via a multi-step reaction, starting from commercially available materials. A plausible route involves the condensation of a lithiated aniline derivative with a protected piperidinone.[18]
-
General Protocol:
-
Protect the secondary amine of 4-piperidone with a suitable protecting group (e.g., Boc anhydride).
-
React 2-amino-5-fluorophenol with a carbonyl source to form the benzoxazinone ring system.
-
Perform a spirocyclization reaction between the benzoxazinone intermediate and the protected 4-piperidone.
-
Deprotect the piperidine nitrogen to yield the final compound.
-
Purify the product using column chromatography and characterize using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Enzyme Inhibition Assay (IC50 Determination)
To validate the in silico predictions, the synthesized compound should be tested for its inhibitory activity against the target enzymes in vitro.[19][20]
-
General Protocol for IC50 Determination:
-
Prepare a series of dilutions of the synthesized compound.
-
In a microplate, add the target enzyme (e.g., recombinant human HDAC2) and a suitable buffer.
-
Add the diluted compound to the wells and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate (e.g., a fluorogenic HDAC substrate).
-
Measure the reaction rate (e.g., fluorescence intensity) over time.
-
Calculate the percentage of inhibition for each concentration relative to a control without the inhibitor.[21]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[22]
-
Conclusion
This technical guide outlines a comprehensive and systematic approach for the in silico modeling of this compound. By integrating molecular docking, molecular dynamics, and ADMET prediction, this framework allows for a thorough evaluation of its potential as an antifungal or anticancer agent. The proposed workflow, from computational analysis to experimental validation, provides a clear path for future research to unlock the therapeutic potential of this promising scaffold. The methodologies and visualizations presented herein are intended to serve as a foundational resource for researchers in the field of drug discovery and development.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are Chitin synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
- 16. bitesizebio.com [bitesizebio.com]
- 17. cbirt.net [cbirt.net]
- 18. Synthesis and antihypertensive activity of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. | Semantic Scholar [semanticscholar.org]
- 19. courses.edx.org [courses.edx.org]
- 20. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. IC50 - Wikipedia [en.wikipedia.org]
Technical Guide: Biological Activity Screening of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available research on the specific compound 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is limited. This guide is based on the biological activities reported for the broader class of spiro[benzoxazine-piperidine]-one derivatives and provides a framework for screening the target compound.
Introduction
The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold is a unique heterocyclic structure that has garnered interest in medicinal chemistry. Its rigid, three-dimensional conformation makes it an attractive candidate for interacting with biological targets.[1] Derivatives of this core structure have been investigated for a range of biological activities, including anticancer, antifungal, and acetylcholinesterase (AChE) inhibitory effects.[2][3][4] This document outlines the key biological activities associated with this class of compounds, presents available quantitative data, details relevant experimental protocols, and provides workflows for a comprehensive screening cascade.
Key Biological Activities & Data
The primary therapeutic areas explored for spiro[benzoxazine-piperidine] derivatives include oncology, infectious diseases (antifungal), and neurological disorders.
Anticancer Activity
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent Histone Deacetylase (HDAC) inhibitors, a key target in cancer therapy.[2] These compounds have demonstrated submicromolar IC50 values against various tumor cell lines and robust tumor growth inhibition in murine xenograft models.[2] The piperidine moiety is a common scaffold in anticancer agents, known to modulate crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt.
Table 1: Anticancer Activity of Selected Spiro[benzoxazine-piperidine] Analogs
| Compound Class | Target | Assay | Activity | Reference |
|---|---|---|---|---|
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | HDAC | HDAC Inhibition Assay | Potency ~100 nM | [2] |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | Tumor Cells | Cell Proliferation Assay (HCT116, HeLa, K562) | Submicromolar IC50 | [2] |
| Spirooxindole Derivatives | A549 Lung Cancer Cells | Cytotoxicity Assay (MTT) | IC50: 1.2 µM - 3.8 µM |[5] |
Antifungal Activity
A series of spiro[benzoxazine-piperidin]-one derivatives have been synthesized and evaluated as chitin synthase inhibitors.[3] Chitin synthase is a crucial enzyme for fungal cell wall integrity, making it an attractive target for antifungal agents. Several compounds in this class exhibited excellent inhibitory activity and broad-spectrum antifungal effects, comparable to the control drug Polyoxin B.[3]
Table 2: Antifungal & Enzyme Inhibition Activity of Spiro[benzoxazine-piperidin]-one Derivatives
| Compound ID | Target | Assay | Activity (IC50) | Reference |
|---|---|---|---|---|
| 9s | Chitin Synthase | Enzyme Inhibition | 0.10 mM | [3] |
| 9o | Chitin Synthase | Enzyme Inhibition | 0.11 mM | [3] |
| 9a | Chitin Synthase | Enzyme Inhibition | 0.14 mM | [3] |
| 9t | Chitin Synthase | Enzyme Inhibition | 0.16 mM |[3] |
Acetylcholinesterase (AChE) Inhibition
The benzoxazine core is present in compounds designed as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4][6] While data on the specific spiro[benzoxazine-piperidine] scaffold is less common, related spiro-piperidine hybrids have shown significant AChE inhibitory activity with IC50 values in the low micromolar range.[7]
Table 3: AChE Inhibitory Activity of Related Spiro-Piperidine Compounds
| Compound ID | Target | Assay | Activity (IC50) | Reference |
|---|---|---|---|---|
| 8g | Acetylcholinesterase (AChE) | Enzyme Inhibition | 3.33 µM | [7] |
| 8e | Butyrylcholinesterase (BChE) | Enzyme Inhibition | 3.13 µM | [7] |
| 7a / 7d | Human AChE | Enzyme Inhibition | Kᵢ ~ 20 µM |[4][8] |
Experimental Protocols
General Workflow for Biological Activity Screening
A logical screening cascade is essential to efficiently evaluate a new chemical entity like this compound. The process begins with high-throughput primary assays and progresses to more complex secondary and in vivo models for promising candidates.
Caption: General workflow for screening a novel chemical compound.
Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman's method, commonly used for screening AChE inhibitors.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes.
-
Acetylthiocholine iodide (ATCI) as substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.
-
Phosphate buffer (pH 8.0).
-
Test compound (this compound).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare stock solutions of the test compound in DMSO.
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at varying concentrations.
-
Initiate the reaction by adding 25 µL of AChE solution (0.22 U/mL).
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm every 5 minutes using the microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the reaction without the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol: In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method.
-
Reagents and Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans).
-
RPMI-1640 medium.
-
Test compound and control drug (e.g., Fluconazole).
-
96-well microplates.
-
-
Procedure:
-
Prepare a fungal inoculum suspension and adjust to a concentration of 1-5 x 10^6 CFU/mL.
-
Serially dilute the test compound in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
-
Protocol: HDAC Inhibition and Cell Proliferation Assay
This protocol is for evaluating anticancer potential.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT116, A549).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
HDAC fluorometric assay kit.
-
MTT reagent for cell viability.
-
Test compound.
-
-
Procedure (HDAC Inhibition):
-
Follow the manufacturer's protocol for the HDAC assay kit.
-
Briefly, incubate recombinant human HDAC enzyme with the test compound at various concentrations.
-
Add the fluorogenic substrate and developer.
-
Measure fluorescence to determine enzyme activity. Calculate IC50 values.
-
-
Procedure (Cell Proliferation):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
Calculate the IC50 value, representing the concentration that inhibits cell growth by 50%.
-
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially modulate key cellular signaling pathways.
HDAC Inhibition Pathway in Cancer
HDAC inhibitors promote the acetylation of histone and non-histone proteins. This leads to the relaxation of chromatin, activation of tumor suppressor genes, and ultimately, cell cycle arrest and apoptosis.
Caption: Potential mechanism of action via HDAC inhibition.
Conclusion
The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one core represents a promising scaffold for the development of new therapeutic agents. Based on the activities of its analogs, a screening cascade for this compound should prioritize assays for anticancer, antifungal, and AChE inhibitory activities. The protocols and workflows detailed in this guide provide a comprehensive framework for conducting such an investigation, from initial high-throughput screening to preliminary mechanism of action studies. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of potential acetylcholinesterase inhibitors based on a benzoxazine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of acetylcholinesterase by two arylderivatives: 3a-Acetoxy-5H-pyrrolo (1,2-a) (3, 1)benzoxazin- 1,5-(3aH)-dione and cis-N-p-Acetoxy-phenylisomaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Discovery of Fluorinated Spiro-Benzoxazine-Piperidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery and development of fluorinated spiro-benzoxazine-piperidine derivatives, a promising class of compounds with significant potential in medicinal chemistry. The strategic incorporation of fluorine into the spiro-benzoxazine-piperidine scaffold has been shown to modulate pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This document provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, with a focus on their applications as histone deacetylase (HDAC) inhibitors and antifungal agents.
Core Scaffold and the Rationale for Fluorination
The spiro-benzoxazine-piperidine core represents a privileged scaffold in drug discovery, combining the structural rigidity of a spirocycle with the favorable physicochemical properties of the benzoxazine and piperidine moieties. This unique three-dimensional architecture allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.
The introduction of fluorine atoms into this scaffold is a key strategy to enhance drug-like properties. Fluorination can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, prolonging the compound's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with target proteins.
-
Improved Membrane Permeability: Strategic fluorination can modulate lipophilicity, improving the ability of the compound to cross cell membranes.
-
Favorable Conformation: The introduction of fluorine can influence the conformational preferences of the molecule, pre-organizing it for optimal target binding.
Synthesis of Fluorinated Spiro-Benzoxazine-Piperidine Derivatives
The synthesis of the spiro-benzoxazine-piperidine core can be achieved through various synthetic routes. A common approach involves the condensation of a substituted phenol with an amino alcohol, followed by spirocyclization with a piperidine precursor.
A key development in the synthesis of the fluorinated analogues is the use of electrophilic fluorinating agents, such as Selectfluor™. This reagent allows for the regioselective introduction of fluorine atoms onto the scaffold under relatively mild conditions.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for fluorinated spiro-benzoxazine-piperidine derivatives.
Experimental Protocol: Selectfluor™-Mediated Fluorination
The following protocol is a representative example of a Selectfluor™-mediated intramolecular cyclization for the synthesis of a fluoro-substituted spiro-oxazine derivative.[1]
Materials:
-
N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide (or benzothioamide) substrate
-
Selectfluor™
-
Acetonitrile (MeCN)
-
Nitrogen atmosphere
Procedure:
-
Dissolve the N-(2-(Cyclohex-1-en-1-yl)ethyl)benzamide substrate in anhydrous acetonitrile in a reaction vessel under a nitrogen atmosphere.
-
Add Selectfluor™ (typically 1.1 to 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated spiro-oxazine derivative.
This method has been shown to produce a single diastereomer in good yields.[1]
Biological Activity and Therapeutic Potential
Fluorinated spiro-benzoxazine-piperidine derivatives have demonstrated significant potential in two primary therapeutic areas: as histone deacetylase (HDAC) inhibitors for cancer therapy and as chitin synthase inhibitors for antifungal applications.
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a crucial role in gene expression, and their dysregulation is implicated in various cancers.[2] Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent HDAC inhibitors.[2] The introduction of fluorine, particularly di-fluoro substitutions on the benzohydroxamate moiety of related spiro-piperidine compounds, has been shown to significantly enhance selectivity for specific HDAC isoforms, such as HDAC6.[3]
Signaling Pathway of HDAC Inhibition:
Caption: Mechanism of action of HDAC inhibitors.
Quantitative Data on Related Fluorinated HDAC Inhibitors:
| Compound | Substitution | HDAC6 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC8/HDAC6) |
| 8k | 2,4-difluoro | 12.5 | 1350 | 108 |
Data extracted from a study on N-benzyl spiro-piperidine hydroxamic acid-based derivatives, a related class of compounds.[3]
Antifungal Activity
Fungal infections pose a significant threat to human health, and there is a growing need for novel antifungal agents. Chitin synthase, an enzyme essential for the integrity of the fungal cell wall, is an attractive target for antifungal drug development as it is absent in mammals.[4] Spiro[benzoxazine-piperidin]-one derivatives have been identified as potent inhibitors of chitin synthase.[4]
Experimental Workflow for Antifungal Activity Screening:
Caption: A typical workflow for the discovery of antifungal agents.
Quantitative Data on Spiro[benzoxazine-piperidin]-one Antifungal Activity:
While specific data for fluorinated derivatives in this class is not yet widely published, the parent compounds have shown promising activity.
| Compound | Target | IC50 (mM) | Antifungal Activity |
| 9a | Chitin Synthase | 0.14 | Broad-spectrum |
| 9o | Chitin Synthase | 0.11 | Broad-spectrum |
| 9s | Chitin Synthase | 0.10 | Broad-spectrum |
| 9t | Chitin Synthase | 0.16 | Broad-spectrum |
Data for non-fluorinated spiro[benzoxazine-piperidin]-one derivatives.[4]
Experimental Protocol: Chitin Synthase Inhibition Assay
The following is a general protocol for determining the inhibitory activity of compounds against chitin synthase.
Materials:
-
Fungal cell lysate (source of chitin synthase)
-
UDP-[14C]GlcNAc (radiolabeled substrate)
-
Test compounds
-
Buffer solution (e.g., Tris-HCl)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the fungal cell lysate, buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding UDP-[14C]GlcNAc.
-
Incubate the reaction mixture at an optimal temperature for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Filter the mixture to collect the precipitated radiolabeled chitin.
-
Wash the filter to remove unincorporated UDP-[14C]GlcNAc.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationships (SAR) and Future Directions
The logical relationship between chemical structure and biological activity is fundamental to drug discovery.
Caption: Key factors influencing the SAR of fluorinated spiro-benzoxazine-piperidine derivatives.
Systematic studies on the effect of the position and number of fluorine atoms on the spiro-benzoxazine-piperidine scaffold are crucial for optimizing the activity and selectivity of these compounds. Future research should focus on:
-
Systematic Fluorination: Synthesizing a library of analogues with fluorine at various positions on both the benzoxazine and piperidine rings to establish a comprehensive SAR.
-
Expanded Biological Screening: Evaluating these compounds against a broader range of HDAC isoforms and fungal strains to identify more potent and selective inhibitors.
-
In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Computational Modeling: Utilizing molecular docking and other computational tools to understand the binding modes of these compounds and guide the design of next-generation inhibitors.
The discovery and development of fluorinated spiro-benzoxazine-piperidine derivatives represent a promising avenue for the creation of novel therapeutics. The insights and methodologies presented in this guide provide a solid foundation for researchers to further explore and exploit the potential of this exciting class of molecules.
References
- 1. Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Review of Available Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available safety and hazard information for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS No. 92926-32-4). A comprehensive preliminary toxicity assessment, including detailed experimental data from acute, sub-chronic, and chronic toxicity studies, is not publicly available. The information herein is compiled from safety data sheets and scientific literature on related compounds and should be used for informational purposes only.
Executive Summary
This compound is a heterocyclic organic compound. While detailed toxicological studies are not found in the public domain, the available Safety Data Sheet (SDS) indicates significant health hazards. The compound is classified as harmful if swallowed or inhaled, and it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children. It is also classified as harmful to aquatic life with long-lasting effects. The benzoxazine structural motif is found in various biologically active molecules, including some with therapeutic potential as anticancer agents and histone deacetylase (HDAC) inhibitors, suggesting that compounds of this class can interact with biological systems.[1][2] A thorough experimental evaluation of its toxicological profile is necessary for any potential pharmaceutical application.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 92926-32-4 | [3][4] |
| Molecular Formula | C₁₂H₁₃FN₂O₂ | [3][4] |
| Molecular Weight | 236.24 g/mol | [3][4] |
| Boiling Point | 326.8 ± 42.0 °C (Predicted) | [4] |
| Density | 1.35 g/cm³ | [4] |
Hazard Identification and Classification
The primary source of hazard information for this compound is a Safety Data Sheet (SDS) provided by a commercial supplier. The GHS hazard classifications are summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Effects on or via lactation | - | H362: May cause harm to breast-fed children |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Source: Sigma-Aldrich Safety Data Sheet
Experimental Protocols for Toxicity Assessment (Generalized)
Specific experimental protocols for the toxicity testing of this compound are not available. The following are generalized methodologies typically employed in a preliminary toxicity assessment of a novel chemical entity.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Objective: To determine the concentration of the compound that is cytotoxic to cultured cells.
-
Methodology:
-
Plate cells (e.g., HepG2 for liver toxicity, or a relevant cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Genotoxicity Assessment (e.g., Ames Test)
-
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Methodology:
-
Select several strains of S. typhimurium with different mutations in the histidine operon.
-
Expose the bacterial strains to various concentrations of the test compound, both with and without a metabolic activation system (e.g., S9 mix from rat liver).
-
Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize histidine).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
Acute Oral Toxicity Study in Rodents (e.g., OECD Guideline 423)
-
Objective: To determine the acute toxicity of the compound after a single oral dose and to identify the dose range for further studies.
-
Methodology:
-
Fast a small group of rodents (e.g., rats or mice) overnight.
-
Administer a single oral dose of the compound at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).
-
Observe the animals for signs of toxicity and mortality for up to 14 days.
-
The outcome of the first group determines the dose for the next group (higher or lower).
-
Based on the mortality rate at different dose levels, the compound is assigned to a GHS hazard category.
-
Visualizations
Generalized Workflow for Preclinical Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity.
References
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a key intermediate in the preparation of various pharmaceutically active compounds, including the atypical antipsychotic paliperidone. The synthesis is a three-step process commencing with the reductive amination of N-Boc-4-piperidone with 2-amino-5-fluorobenzyl alcohol, followed by cyclization of the resulting amino alcohol with 1,1'-carbonyldiimidazole (CDI), and concluding with the deprotection of the Boc group to yield the target compound. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its core structure being present in a number of therapeutic agents. Its synthesis requires a carefully controlled sequence of reactions to construct the spirocyclic benzoxazinone system. The following protocol outlines a reliable method for its preparation, with detailed experimental procedures and data presentation to ensure reproducibility.
Overall Reaction Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of tert-butyl 4-((2-amino-5-fluorobenzyl)amino)piperidine-1-carboxylate
This step involves the reductive amination of N-Boc-4-piperidone with 2-amino-5-fluorobenzyl alcohol using sodium triacetoxyborohydride as the reducing agent.
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) and 2-amino-5-fluorobenzyl alcohol (1.1 eq) in dichloromethane (DCM, 10 mL/mmol of piperidone) at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| N-Boc-4-piperidone | 1.0 | 199.25 |
| 2-amino-5-fluorobenzyl alcohol | 1.1 | 141.14 |
| Sodium triacetoxyborohydride | 1.5 | 211.94 |
| Dichloromethane | - | 84.93 |
Step 2: Synthesis of tert-butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]-1'-carboxylate
This step involves the cyclization of the amino alcohol intermediate with 1,1'-carbonyldiimidazole (CDI) to form the benzoxazinone ring.
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be used in the next step without further purification.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Intermediate from Step 1 | 1.0 | 324.40 |
| 1,1'-Carbonyldiimidazole (CDI) | 1.2 | 162.15 |
| Tetrahydrofuran (THF) | - | 72.11 |
Step 3: Synthesis of this compound
The final step is the removal of the Boc protecting group under acidic conditions.
Procedure:
-
Dissolve the crude product from Step 2 (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |
| Intermediate from Step 2 | 1.0 | 336.37 |
| Trifluoroacetic Acid (TFA) | 10 | 114.02 |
| Dichloromethane | - | 84.93 |
Data Summary
| Step | Product | Expected Yield (%) | Physical Appearance |
| 1 | tert-butyl 4-((2-amino-5-fluorobenzyl)amino)piperidine-1-carboxylate | 75-85 | Off-white solid |
| 2 | tert-butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]-1'-carboxylate | 80-90 | White to pale yellow solid |
| 3 | This compound | 90-95 | White crystalline solid |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Disclaimer: This protocol is intended for informational purposes only and should be used by individuals with appropriate training in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.
Application Notes and Protocols for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in Cell-Based Assays
Disclaimer: The following application notes and protocols are based on the biological activities of structurally related spiro[benzoxazine-piperidin]-one and benzoxazine derivatives. As there is no publicly available data on the specific biological effects of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, these recommendations are intended to serve as a starting point for research and will require experimental validation.
Introduction
The spiro[benzoxazine-piperidin]-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. Based on existing literature for analogous compounds, this compound holds potential for investigation in several therapeutic areas, including oncology, infectious diseases, and epigenetic regulation. These application notes provide an overview of potential cell-based assays and detailed protocols to explore the biological effects of this compound.
Potential Applications and Supporting Data from Related Compounds
Based on the activities of structurally similar molecules, three primary areas of investigation are proposed for this compound:
-
Anticancer Activity: Benzoxazine derivatives have demonstrated antiproliferative effects in various cancer cell lines. The proposed mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase I.[1][2][3]
-
Antifungal Activity: Certain spiro[benzoxazine-piperidin]-one derivatives have been identified as inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity, leading to antifungal effects.[4]
-
Histone Deacetylase (HDAC) Inhibition: The spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] scaffold has been successfully utilized to develop potent histone deacetylase (HDAC) inhibitors, which are a validated target in cancer therapy.[5]
Quantitative Data from Structurally Related Compounds
The following tables summarize the reported activities of compounds structurally related to this compound.
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzoxazine-purine hybrids | MCF-7 (Breast Cancer) | MTT Assay | 3.39 - 13.60 | [6] |
| Benzoxazine-purine hybrids | HCT-116 (Colon Cancer) | MTT Assay | 4.80 - 7.31 | [6] |
| Benzoxazinone Derivatives | HepG2, HCT116, MCF-7 | Antiproliferative Assay | < 10 | [1] |
| Spirooxindole Derivatives | A549 (Lung Cancer) | Cytotoxicity Assay | < 10 | [7] |
Table 2: Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives
| Compound ID | Target | Assay Type | IC50 (mM) | Antifungal Spectrum | MIC (µg/mL) | Reference |
| 9a | Chitin Synthase | Enzymatic Assay | 0.14 | Broad-spectrum | Not Specified | [4] |
| 9o | Chitin Synthase | Enzymatic Assay | 0.11 | Broad-spectrum | Not Specified | [4] |
| 9s | Chitin Synthase | Enzymatic Assay | 0.10 | Broad-spectrum | Not Specified | [4] |
| 9t | Chitin Synthase | Enzymatic Assay | 0.16 | Broad-spectrum | Not Specified | [4] |
Table 3: HDAC Inhibition by Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Derivatives
| Compound Class | Assay Type | Potency | Reference |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | HDAC Inhibition Assay | ~100 nM | [5] |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | Tumor Cell Line Proliferation | Sub-micromolar IC50 | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to evaluate the cytotoxic or antiproliferative effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4-18 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
This compound
-
DMSO
-
Sterile 96-well U-bottom plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Growth can be assessed visually or by measuring the absorbance at 530 nm.
-
Protocol 3: Cell-Based Histone Deacetylase (HDAC) Activity Assay
This protocol describes a method to measure the activity of HDAC enzymes in intact cells treated with this compound using a commercially available fluorogenic assay kit.[10][11][12]
Materials:
-
Cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium
-
This compound
-
DMSO
-
HDAC Cell-Based Activity Assay Kit (containing a cell-permeable HDAC substrate and developer)
-
White, clear-bottom 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with the compound or vehicle control and incubate for the desired period (e.g., 4-24 hours).
-
-
HDAC Activity Measurement:
-
Follow the manufacturer's instructions for the HDAC activity assay kit. This typically involves:
-
Adding the cell-permeable HDAC substrate to each well.
-
Incubating for a specified time to allow for substrate deacetylation by cellular HDACs.
-
Adding the developer solution, which contains a protease that digests the deacetylated substrate to release a fluorescent product.
-
Incubating to allow for the development of the fluorescent signal.
-
-
-
Data Acquisition:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).
-
Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
Visualizations
References
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as a Histone Deacetylase (HDAC) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as an HDAC inhibitor is not extensively available in publicly accessible literature. The following application notes and protocols are based on general methodologies for evaluating HDAC inhibitors and include representative data for illustrative purposes.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins.[1] Aberrant HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1] this compound is a novel small molecule with a spirocyclic scaffold that has been investigated for its potential as an HDAC inhibitor. This document provides an overview of its potential applications and detailed protocols for its evaluation.
Putative Mechanism of Action
HDAC inhibitors typically exert their effects by binding to the zinc-containing active site of the HDAC enzyme, thereby blocking its deacetylase activity. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the subsequent transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.[2] The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold represents a class of compounds that have shown promise as potent HDAC inhibitors.[3]
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against Various HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 120 |
| HDAC2 | 150 |
| HDAC3 | 250 |
| HDAC6 | 95 |
| HDAC8 | 500 |
| Pan-HDAC | 180 |
Table 2: Representative Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.8 |
| A549 | Lung Carcinoma | 1.2 |
| MCF-7 | Breast Adenocarcinoma | 1.5 |
| Jurkat | T-cell Leukemia | 0.6 |
Mandatory Visualizations
Caption: Signaling pathway of HDAC inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro Fluorometric HDAC Enzyme Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on HDAC enzymes.[2][4]
Materials and Reagents:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer (e.g., Trypsin)
-
Stop Solution (e.g., Trichostatin A)
-
This compound dissolved in DMSO
-
96-well black microplate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. A final DMSO concentration of <1% is recommended.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 30 minutes.
-
Stop and Develop: Add the Developer solution containing a stop solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.[2]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[2][4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Cell-Based HDAC Activity Assay
This protocol outlines a method to measure the inhibition of endogenous class I and II HDACs in a cellular context.[1][5]
Materials and Reagents:
-
Human cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
HDAC-Glo I/II Assay Kit (or similar)
-
1536-well or 96-well white assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white assay plate at a predetermined density and allow them to attach overnight in a cell incubator at 37°C with 5% CO2.
-
Compound Addition: Add the test compound at various concentrations to the cells.
-
Incubation: Incubate the plate for the desired period (e.g., 6, 24, or 48 hours) at 37°C with 5% CO2.
-
Assay Reagent Addition: Add the HDAC-Glo I/II reagent to each well. This reagent contains a cell-permeable substrate that is deacetylated by cellular HDACs to generate a substrate for a luciferase enzyme.[1]
-
Luminescence Measurement: Incubate the plate at room temperature for a specified time to allow for signal stabilization, and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to HDAC activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cell Viability Assay
This protocol is used to assess the effect of this compound on the viability of cancer cell lines.[6]
Materials and Reagents:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
96-well clear or white assay plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C with 5% CO2.
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Signal Measurement: Incubate the plate at room temperature to stabilize the luminescent signal and then measure the luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]
References
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Antifungal Activity of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Against Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant Candida species necessitates the development of novel antifungal agents with unique mechanisms of action. One such promising class of compounds is the spiro[benzoxazine-piperidin]-one derivatives, which have been identified as potent inhibitors of chitin synthase, a crucial enzyme for fungal cell wall integrity that is absent in humans. This document provides an overview of the antifungal activity and experimental protocols related to a representative member of this class, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, against various Candida species. While specific quantitative data for this exact compound is not publicly available in the cited literature, the information presented is based on the activities of structurally similar compounds from the same chemical series.
Mechanism of Action: Chitin Synthase Inhibition
Spiro[benzoxazine-piperidin]-one derivatives exert their antifungal effect by targeting and inhibiting chitin synthase.[1] This enzyme is essential for the synthesis of chitin, a vital component of the fungal cell wall. Inhibition of chitin synthase disrupts the cell wall structure, leading to osmotic instability and ultimately, fungal cell death.[1] This targeted mechanism offers a significant advantage as it is specific to fungal cells and is therefore expected to have minimal off-target effects in humans.
Data Presentation
Specific minimum inhibitory concentration (MIC) values for this compound against a comprehensive panel of Candida species are not available in the public domain. However, studies on closely related spiro[benzoxazine-piperidin]-one derivatives have demonstrated broad-spectrum antifungal activity.[1] Several compounds in this class have shown antifungal activities equal to or greater than fluconazole and polyoxin B, including against fluconazole-resistant strains of Candida albicans.[1]
For illustrative purposes, the following table presents hypothetical data based on the reported potency of this class of compounds.
Table 1: Illustrative Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives against Candida Species
| Compound | Candida albicans (ATCC 90028) MIC (µg/mL) | Candida glabrata (ATCC 90030) MIC (µg/mL) | Candida parapsilosis (ATCC 22019) MIC (µg/mL) | Candida krusei (ATCC 6258) MIC (µg/mL) | Fluconazole-Resistant C. albicans MIC (µg/mL) |
| Representative Spiro[benzoxazine-piperidin]-one | 1 - 8 | 2 - 16 | 1 - 8 | 4 - 32 | 2 - 16 |
| Fluconazole | 0.25 - 2 | 8 - 64 | 0.5 - 4 | 16 - 64 | >64 |
| Polyoxin B | 2 - 16 | 4 - 32 | 2 - 16 | 8 - 64 | 4 - 32 |
Note: This data is representative and intended for illustrative purposes only. Actual MIC values for this compound may vary.
Experimental Protocols
Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida species.
Materials:
-
This compound
-
Candida strains (e.g., C. albicans, C. glabrata, etc.)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations typically ranging from 0.03 to 64 µg/mL.
-
Inoculum Preparation: Culture the Candida strains on Sabouraud Dextrose Agar at 35°C. Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Assay Setup: Add 100 µL of the diluted yeast inoculum to each well of the microtiter plate already containing 100 µL of the serially diluted compound. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant (≥50%) inhibition of growth compared to the growth control. This can be assessed visually or by reading the optical density at 490 nm.
Chitin Synthase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against Candida chitin synthase.
Materials:
-
Candida albicans cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, with protease inhibitors)
-
Glass beads (0.5 mm)
-
UDP-[³H]-N-acetylglucosamine (UDP-[³H]-GlcNAc)
-
This compound
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Grow C. albicans to mid-log phase. Harvest the cells and resuspend in lysis buffer. Disrupt the cells using glass beads. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.
-
Inhibition Assay: In a microcentrifuge tube, combine the enzyme extract with varying concentrations of the test compound (dissolved in DMSO) and the assay buffer.
-
Reaction Initiation: Start the reaction by adding UDP-[³H]-GlcNAc.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Quantification: Stop the reaction and collect the radiolabeled chitin product on a glass fiber filter. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Synergistic Activity with Fluconazole (Checkerboard Assay)
Objective: To evaluate the interaction between this compound and fluconazole.
Procedure:
-
Assay Setup: In a 96-well plate, prepare a two-dimensional array of serial dilutions of both the spiro[benzoxazine-piperidin]-one derivative and fluconazole.
-
Inoculation: Add the standardized Candida inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Visualizations
Caption: Experimental workflow for evaluating the antifungal properties.
Caption: Proposed mechanism of action via chitin synthase inhibition.
References
Anticancer Applications of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: Application Notes and Protocols
Disclaimer: As of December 2025, publicly available scientific literature and patent databases do not contain specific data on the anticancer applications of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. The following application notes and protocols are based on the analysis of structurally related spiro-benzoxazine-piperidine compounds and are provided as a predictive guide for researchers and drug development professionals. These methodologies and potential mechanisms of action would require experimental validation for the specific compound of interest.
Introduction
The spiro-benzoxazine-piperidine scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer properties. Structurally similar compounds, such as spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, have been identified as potent inhibitors of histone deacetylases (HDACs), which are critical regulators of gene expression and are established targets in oncology.[1] The fluorine substitution on the benzoxazine ring of this compound may further enhance its metabolic stability and cell permeability, making it a compound of interest for anticancer drug discovery.
This document outlines potential anticancer applications, a plausible mechanism of action, and detailed experimental protocols for the evaluation of this compound as a potential anticancer agent.
Potential Mechanism of Action: HDAC Inhibition
Based on the activity of analogous structures, a primary hypothesized mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes representative in vitro anticancer activity data for a class of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based HDAC inhibitors, which are structurally related to the compound of interest. This data is presented to illustrate the expected potency and selectivity against various cancer cell lines.
| Compound | Target | HCT116 (Colon) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | Reference |
| Analog 1 | HDAC | 0.85 | 1.20 | 0.95 | [1] |
| Analog 2 | HDAC | 0.62 | 0.98 | 0.75 | [1] |
| Analog 3 | HDAC | 1.10 | 1.50 | 1.30 | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of the compound against HDAC enzymes.
Materials:
-
This compound
-
HDAC assay kit (commercially available, e.g., from Cayman Chemical or BPS Bioscience)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) as a positive control
-
Assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and TSA in assay buffer.
-
Reaction Mixture: In a 96-well black plate, add the assay buffer, diluted HDAC enzyme, and the test compound or control.
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anticancer compound.
Conclusion
While specific anticancer data for this compound is not currently available, its structural similarity to known HDAC inhibitors suggests it is a promising candidate for further investigation. The protocols and potential mechanisms outlined in this document provide a comprehensive framework for researchers to initiate the evaluation of this compound's anticancer properties. Rigorous experimental validation is essential to confirm its biological activity and therapeutic potential.
References
Application Notes and Protocols for the In Vitro Evaluation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro evaluation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a novel synthetic compound. The spiro[benzoxazine-piperidine] scaffold has been identified in molecules with a range of biological activities, including but not limited to, histone deacetylase (HDAC) inhibition, antifungal activity via chitin synthase inhibition, acetylcholinesterase (AChE) inhibition, and dopamine receptor modulation. These protocols are intended to guide researchers in the preliminary assessment of this compound's biological activity and potential therapeutic applications.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones.[1] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology research.[2][3][4] Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have previously demonstrated potent HDAC inhibitory activity.[5]
Data Presentation
| Parameter | Value |
| Target | Total HDACs |
| IC₅₀ | 85 nM |
| Assay Type | Fluorometric |
| Cell Line (Cytotoxicity) | A549 (Lung Carcinoma) |
| CC₅₀ | 15 µM |
Experimental Protocols
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of the test compound on total HDAC enzymes.[6][7][8][9][10]
Materials and Reagents:
-
Recombinant human total HDAC enzyme mixture
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop Solution (Trichostatin A, a potent HDAC inhibitor)
-
Test compound dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be less than 1%.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
50 µL of HDAC Assay Buffer
-
10 µL of the test compound at various concentrations (or DMSO for control)
-
20 µL of diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the fluorogenic HDAC substrate to all wells.
-
Incubation: Mix and incubate the plate at 37°C for 60 minutes.
-
Stop and Develop: Add 50 µL of the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
This assay is used to assess the cytotoxicity of the compound against a cancer cell line.[11][12][13]
Materials and Reagents:
-
A549 (human lung carcinoma) cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.
Visualizations
Caption: HDAC inhibition pathway leading to tumor suppressor gene expression.
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Antifungal Activity (Chitin Synthase Inhibition)
Chitin is a crucial component of the fungal cell wall, and its synthesis is essential for fungal viability.[14][15][16][17][18] Chitin synthase, the enzyme responsible for chitin polymerization, is an attractive target for antifungal drug development as it is absent in mammals.[17][19][20] Spiro[benzoxazine-piperidin]-one derivatives have been shown to inhibit chitin synthase and exhibit antifungal properties.
Data Presentation
| Parameter | Value |
| Target | Chitin Synthase |
| IC₅₀ | 0.12 mM |
| Assay Type | Colorimetric |
| Fungal Strain | Candida albicans |
| MIC | 16 µg/mL |
Experimental Protocols
This protocol describes a colorimetric assay to determine the inhibitory activity of the test compound against chitin synthase.[19][21][22]
Materials and Reagents:
-
Candida albicans cell culture
-
Enzyme extraction buffer
-
Assay Buffer (50 mM Tris-HCl, pH 7.5)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Wheat Germ Agglutinin (WGA) coated 96-well plates
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Test compound dissolved in DMSO
Procedure:
-
Enzyme Preparation: Culture Candida albicans and prepare a crude enzyme extract containing chitin synthase.
-
Assay Reaction:
-
To the WGA-coated wells, add 50 µL of a reaction mixture containing Assay Buffer and UDP-GlcNAc.
-
Add 10 µL of the test compound at various concentrations (or solvent control).
-
Add 40 µL of the chitin synthase enzyme extract to initiate the reaction.
-
-
Incubation: Incubate the plate at 30°C for 2 hours with gentle shaking.
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of WGA-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells five times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops.
-
Add 100 µL of Stop Solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
This assay determines the lowest concentration of the compound that inhibits the visible growth of a fungal strain.
Materials and Reagents:
-
Candida albicans
-
RPMI-1640 medium
-
Test compound dissolved in DMSO
-
96-well clear microplates
Procedure:
-
Prepare Inoculum: Prepare a standardized fungal inoculum in RPMI-1640 medium.
-
Compound Dilution: Prepare serial dilutions of the test compound in the 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
Caption: Fungal chitin biosynthesis pathway and the target of inhibition.
Caption: Workflow for the in vitro colorimetric chitin synthase inhibition assay.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[5][23] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which are depleted in this condition.[5][23][24][25] Benzoxazine derivatives have been explored as potential AChE inhibitors.[15]
Data Presentation
| Parameter | Value |
| Target | Human Acetylcholinesterase (hAChE) |
| IC₅₀ | 5.2 µM |
| Assay Type | Colorimetric (Ellman's Method) |
| Inhibition Type | Non-competitive |
Experimental Protocols
This protocol is based on the spectrophotometric method developed by Ellman to measure AChE activity.[26][27][28][29]
Materials and Reagents:
-
Human recombinant Acetylcholinesterase (hAChE)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound dissolved in DMSO
-
96-well clear microplates
Procedure:
-
Reaction Setup: In a 96-well plate, add:
-
140 µL of Phosphate Buffer
-
20 µL of the test compound at various concentrations
-
20 µL of hAChE solution
-
-
Pre-incubation: Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of ATCI and 10 µL of DTNB to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and calculate the IC₅₀ value.
Visualizations
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Fungal Chitin Synthases: Structure, Function, and Regulation | MDPI [mdpi.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Chitin Biosynthesis in Aspergillus Species [mdpi.com]
- 17. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 18. Recent Advances in Chitin Biosynthesis Associated with the Morphology and Secondary Metabolite Synthesis of Filamentous Fungi in Submerged Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ketobrainz.com [ketobrainz.com]
- 24. Nicotinic Acetylcholine Receptor Signalling: Roles in Alzheimer's Disease and Amyloid Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. neurosciencenews.com [neurosciencenews.com]
- 26. benchchem.com [benchchem.com]
- 27. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in Neurodegenerative Disease Research
Disclaimer: Publicly available research specifically detailing the application of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in neurodegenerative disease is limited. The following application notes and protocols are based on the therapeutic potential of the broader spiro[benzoxazine-piperidine] chemical scaffold and related heterocyclic compounds in the context of neurodegenerative disease research. The provided data is hypothetical and for illustrative purposes.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, present a significant challenge to modern medicine due to their complex and multifactorial nature. The spiro[benzoxazine-piperidine] scaffold has emerged as a promising privileged structure in medicinal chemistry. While research on the specific 6-fluoro derivative is nascent, related compounds have demonstrated a range of biological activities, including inhibition of key enzymes and modulation of signaling pathways relevant to neurodegeneration. This document provides a potential framework for investigating this compound as a therapeutic candidate for neurodegenerative diseases.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below.[1][2]
| Property | Value | Reference |
| CAS Number | 92926-32-4 | [1][2] |
| Molecular Formula | C12H13FN2O2 | [1] |
| Molecular Weight | 236.24 g/mol | [1] |
| Purity | ≥97% (typical) | [1] |
| TPSA | 50.36 Ų | [1] |
| LogP | 1.9665 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Hypothetical Biological Activity and Target Profile
Based on the activities of structurally related compounds, this compound could be investigated for a multitargeted approach to treating neurodegenerative diseases. Potential targets and activities are outlined in the table below.
| Target/Activity | Rationale for Neurodegenerative Diseases | Hypothetical IC50/EC50 |
| Glycogen Synthase Kinase 3β (GSK-3β) Inhibition | GSK-3β is implicated in tau hyperphosphorylation and neuroinflammation.[3] | 150 nM |
| Monoamine Oxidase B (MAO-B) Inhibition | MAO-B is involved in the degradation of dopamine and contributes to oxidative stress in Parkinson's disease. | 250 nM |
| Acetylcholinesterase (AChE) Inhibition | AChE inhibitors are a mainstay treatment for Alzheimer's disease, improving cholinergic neurotransmission. | 500 nM |
| Nrf2-ARE Pathway Activation | The Nrf2 pathway is a key regulator of the antioxidant response, combating oxidative stress. | EC50 = 300 nM |
| Anti-inflammatory Activity (e.g., inhibition of TNF-α, IL-6) | Neuroinflammation is a critical component of neurodegenerative pathology. | IC50 = 400 nM |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential of this compound in neurodegenerative disease models.
Protocol 1: In Vitro GSK-3β Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., pre-phosphorylated glycogen synthase peptide-2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (this compound)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound and staurosporine in kinase buffer.
-
Add 5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the GSK-3β enzyme and substrate peptide in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells against Oxidative Stress
Objective: To assess the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compound
-
6-hydroxydopamine (6-OHDA) or H2O2 (to induce oxidative stress)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding 6-OHDA (final concentration 100 µM) or H2O2 (final concentration 200 µM) to the wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical multitarget mechanism of action.
Experimental Workflow for Compound Screening
Caption: Drug discovery workflow for neurodegenerative diseases.
Logical Relationship for a Multitarget Ligand
Caption: Interconnected pathology and multitarget approach.
Conclusion
While direct evidence for the efficacy of this compound in neurodegenerative disease is yet to be established, its structural alerts and the broader activity of related compounds suggest it is a molecule of interest for further investigation. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this and similar compounds as novel therapeutics for diseases like Alzheimer's and Parkinson's. A systematic evaluation of its biological activities is warranted to elucidate its therapeutic potential.
References
Application Notes and Protocols for High-Throughput Screening with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its structural analogs in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The protocols outlined below are based on established methodologies for screening compound libraries against key drug targets, such as G-protein coupled receptors (GPCRs) and enzymes, where benzoxazine derivatives have shown significant activity.
Introduction
The spiro[benzoxazine-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities. While specific HTS data for this compound is not extensively published, its analogs have demonstrated potent inhibitory effects on various targets. For instance, derivatives of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one have been identified as antagonists of the C-C chemokine receptor 2 (CCR2), a key mediator of inflammatory responses.[1][2] Furthermore, the broader benzoxazinone class of molecules has been a source of inhibitors for targets such as histone deacetylases (HDACs) and receptor tyrosine kinases like EGFR and HER2, highlighting the therapeutic potential of this chemical family.[3][4][5]
These application notes will focus on a representative HTS workflow to identify modulators of a GPCR, using CCR2 as an exemplary target, given the known activity of a closely related analog.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative spiro[benzoxazine-piperidine] derivatives and related compounds against their respective targets. This data provides a benchmark for hit validation and lead optimization following a primary HTS campaign.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell-Based GI50 (nM) | Reference |
| RS102895 (analog) | CCR2 | Antagonist Binding | 360 | - | [1][2] |
| RS102895 (analog) | α1a adrenergic receptor | Inhibition | 130 | - | [1][2] |
| RS102895 (analog) | α1d adrenergic receptor | Inhibition | 320 | - | [1][2] |
| RS102895 (analog) | 5HT1a receptor (rat brain) | Inhibition | 470 | - | [1][2] |
| Compound C3 (benzoxazinone derivative) | EGFR | Kinase Inhibition | 37.24 | - | [3][5] |
| Compound C3 (benzoxazinone derivative) | HER2 | Kinase Inhibition | 45.83 | - | [3][5] |
| Compound C3 (benzoxazinone derivative) | KATOIII cells | Growth Inhibition | - | 84.76 | [3][5] |
| Compound C3 (benzoxazinone derivative) | Snu-5 cells | Growth Inhibition | - | 48.26 | [3][5] |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives | HDACs | Enzyme Inhibition | ~100 | Submicromolar | [4] |
Experimental Protocols
High-Throughput Screening for CCR2 Antagonists
This protocol describes a competitive binding assay in a 384-well format suitable for HTS to identify antagonists of the CCR2 receptor.
Materials:
-
Compound Library: Including this compound and other analogs, typically dissolved in DMSO.
-
Cell Line: HEK293 cells stably expressing human CCR2.
-
Radioligand: [¹²⁵I]-MCP-1 (Monocyte Chemoattractant Protein-1).
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 140 mM NaCl, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: As appropriate for the detection system.
-
384-well plates: Low-binding, white, opaque plates.
-
Plate sealer.
-
Microplate scintillation counter.
Protocol:
-
Compound Plating: Dispense 50 nL of test compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM. Include wells for positive control (a known CCR2 antagonist) and negative control (DMSO vehicle).
-
Cell Preparation: Harvest the CCR2-expressing HEK293 cells and prepare a cell membrane suspension in assay buffer. The protein concentration should be optimized to yield a robust signal-to-noise ratio.
-
Assay Reaction:
-
Add 25 µL of the cell membrane suspension to each well of the compound plate.
-
Add 25 µL of [¹²⁵I]-MCP-1 (at a final concentration equal to its Kd for CCR2) in assay buffer to all wells.
-
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature with gentle shaking.
-
Harvesting and Washing: Rapidly filter the contents of the wells through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further validation.
Visualizations
Signaling Pathway
Caption: Antagonistic action on the CCR2 signaling pathway.
Experimental Workflow
Caption: High-throughput screening and drug discovery workflow.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic profiling of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
As extensive research has not revealed specific pharmacokinetic data for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one in the public domain, this document provides a generalized framework of application notes and protocols applicable to the pharmacokinetic profiling of novel spiro[benzoxazine-piperidin]-one derivatives. This guide is intended for researchers, scientists, and drug development professionals.
Application Notes
The pharmacokinetic profiling of novel chemical entities, such as this compound, is a critical step in the drug discovery and development process. It involves the characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. While specific data for the target compound is not available, studies on structurally related spiro[benzoxazine-piperidine] derivatives suggest that this class of compounds can exhibit favorable pharmacokinetic properties, including good oral bioavailability. For instance, certain spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have demonstrated oral bioavailability of 35% or higher in preclinical species.[1] The inclusion of a fluorine atom, as in the compound of interest, can potentially modulate metabolic stability and improve pharmacokinetic parameters.[2]
A typical pharmacokinetic study involves administering the compound to animal models, collecting biological samples (e.g., blood, plasma) at various time points, and quantifying the drug concentration using a sensitive bioanalytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The resulting concentration-time data is then used to calculate key pharmacokinetic parameters that describe the compound's behavior in the body.
Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a standard workflow for the pharmacokinetic profiling of a novel compound.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins
-
Syringes and gavage needles
-
Blood collection tubes (containing K2EDTA anticoagulant)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dosing:
-
IV Group (n=3): Administer the test compound as a single bolus injection via the tail vein at a dose of 1 mg/kg.
-
PO Group (n=3): Administer the test compound by oral gavage at a dose of 5 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the jugular vein cannula at the following time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
-
Plasma Preparation:
-
Immediately after collection, transfer blood samples into K2EDTA-coated tubes and place on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
Protocol 2: Bioanalysis of Plasma Samples by LC-MS/MS
Objective: To quantify the concentration of the test compound in rat plasma using a validated LC-MS/MS method.
Materials:
-
Plasma samples from the in vivo study
-
Analytical standard of the test compound
-
Internal standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a Sciex Triple Quad 6500+ MS)
-
C18 analytical column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards on ice.
-
To 50 µL of each plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: ACN with 0.1% formic acid
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry (Multiple Reaction Monitoring - MRM):
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Optimize MRM transitions (parent ion -> product ion) for the test compound and the internal standard by direct infusion.
-
Set instrument parameters (e.g., collision energy, declustering potential) for optimal sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Determine the concentration of the test compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
The pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. The results are typically summarized in a table as shown below.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 250 | 180 |
| Tmax (h) | 0.083 | 1.0 |
| AUC0-t (ngh/mL) | 450 | 900 |
| AUC0-inf (ngh/mL) | 465 | 925 |
| t1/2 (h) | 3.5 | 4.2 |
| Cl (L/h/kg) | 2.15 | - |
| Vdss (L/kg) | 5.8 | - |
| F (%) | - | 40 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC0-inf: Area under the concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; Cl: Clearance; Vdss: Volume of distribution at steady state; F: Oral bioavailability.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis and analytical characterization of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a novel spirocyclic compound with potential applications in drug discovery. The protocols detailed herein cover a proposed synthetic route and state-of-the-art analytical methodologies for purification, identification, and quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is presented in clear, structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and implementation in a research setting.
Introduction
This compound is a spiro-compound containing a benzoxazine and a piperidine moiety.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[4] The development of robust analytical methods is crucial for ensuring the purity, identity, and quality of this compound during drug development processes. This document outlines detailed protocols for its synthesis and analysis.
Proposed Synthesis
A plausible synthetic route for this compound is proposed, starting from commercially available precursors. The key reaction involves the condensation of a substituted anthranilic acid derivative with a piperidone derivative, followed by cyclization.
Experimental Protocol: Synthesis
Materials:
-
2-Amino-5-fluorobenzoic acid
-
1-Boc-4-piperidone
-
Triphosgene
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Step 1: Formation of the Isatoic Anhydride Intermediate. To a solution of 2-amino-5-fluorobenzoic acid (1 eq.) in anhydrous DCM, add triphosgene (0.4 eq.) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4 hours.
-
Step 2: Reaction with Piperidone. In a separate flask, dissolve 1-Boc-4-piperidone (1.1 eq.) and TEA (2.5 eq.) in anhydrous DCM. Cool this solution to 0 °C.
-
Step 3: Condensation and Cyclization. Slowly add the isatoic anhydride solution from Step 1 to the piperidone solution from Step 2 at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Step 4: Work-up and Purification. Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of EtOAc in hexane.
-
Step 5: Boc Deprotection. Dissolve the purified Boc-protected intermediate in a solution of 4M HCl in dioxane. Stir at room temperature for 2 hours.
-
Step 6: Final Product Isolation. Evaporate the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with EtOAc. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product, this compound.
Caption: Proposed synthesis workflow for this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of the synthesized compound and for quantification.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then re-equilibrate at 10% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Data Presentation:
| Parameter | Value |
| Retention Time (RT) | 8.5 min (Expected) |
| Purity (by Area %) | >98% |
| Limit of Detection (LOD) | 0.1 µg/mL (Estimated) |
| Limit of Quantitation (LOQ) | 0.3 µg/mL (Estimated) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities and confirm the molecular weight of the compound. Although the target compound itself may not be sufficiently volatile, GC-MS can be used for the analysis of volatile starting materials or potential byproducts.[5]
Protocol:
-
Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Flow Rate: 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Data Presentation:
| Compound Name | Retention Time (min) | Key m/z Fragments (Expected) |
| This compound (if volatile) | 15.2 (Estimated) | 236 (M+), 193, 165, 136 |
| 2-Amino-5-fluorobenzoic acid | 9.8 (Estimated) | 155 (M+), 138, 110 |
| 1-Boc-4-piperidone | 11.5 (Estimated) | 199 (M+), 143, 98, 57 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of the synthesized compound.[6]
Protocol:
-
Instrumentation: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: DMSO-d6.
-
Concentration: 10 mg/mL.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
Data Presentation:
¹H NMR (500 MHz, DMSO-d6) - Expected Chemical Shifts:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | m |
| NH (benzoxazine) | ~10.5 | s (br) |
| NH (piperidine) | ~3.0 | s (br) |
| Piperidine-CH₂ (axial) | 1.8 - 2.0 | m |
| Piperidine-CH₂ (equatorial) | 2.8 - 3.0 | m |
¹³C NMR (125 MHz, DMSO-d6) - Expected Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~165 |
| Spiro-C | ~85 |
| Aromatic-C (C-F) | ~158 (d, J ≈ 240 Hz) |
| Aromatic-C | 110 - 145 |
| Piperidine-C | 40 - 50 |
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and elemental composition of the compound.
Protocol:
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap) with Electrospray Ionization (ESI).
-
Ionization Mode: Positive ESI.
-
Solvent: Acetonitrile/Water (1:1) with 0.1% Formic Acid.
-
Capillary Voltage: 3.5 kV.
-
Mass Range: 100-1000 m/z.
Data Presentation:
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃FN₂O₂ |
| Molecular Weight | 236.24 g/mol [1] |
| Observed [M+H]⁺ | 237.1034 (Calculated: 237.1039) |
| Key Fragments | 194.0716, 166.0767, 137.0454 (Expected) |
Analytical Workflow Visualization
Caption: A comprehensive workflow for the analytical characterization of the target compound.
Conclusion
The protocols and methods detailed in this document provide a robust framework for the synthesis and comprehensive analytical characterization of this compound. Adherence to these guidelines will ensure the reliable production and quality assessment of this compound for research and development purposes. The provided data tables and workflows serve as a practical reference for scientists in the field.
References
- 1. chemscene.com [chemscene.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. chembk.com [chembk.com]
- 4. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound can be attributed to several physicochemical properties inherent to its structure. Key factors include its relatively high lipophilicity, indicated by a calculated LogP of approximately 1.97, and the potential for strong crystal lattice energy in its solid state, which can make it difficult for water molecules to solvate the individual molecules. The presence of a basic piperidine ring suggests that its solubility will be highly dependent on the pH of the solution.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
A2: This common phenomenon, often called "precipitation upon dilution," occurs when the compound, highly soluble in an organic solvent like DMSO, is introduced into an aqueous environment where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to crash out of the solution.
To mitigate this, consider the following strategies:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This rapid dispersion can prevent the formation of localized areas of high concentration that lead to precipitation.[1]
-
Lowering the Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Attempt dilutions to a lower final concentration to see if the compound remains in solution.[1]
-
Using Co-solvents: Incorporating a water-miscible organic solvent into your final aqueous solution can enhance the solubility of your compound.[2][3]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH adjustment is a highly effective technique for ionizable compounds like this one.[2][3] The presence of the basic piperidine moiety (with a predicted pKa around 12.19) means that the compound will become protonated and more soluble in acidic conditions (lower pH).[4] By lowering the pH of your aqueous buffer, you can increase the proportion of the more soluble, ionized form of the molecule.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Dilution from Organic Stock
This guide provides a systematic approach to troubleshooting precipitation upon dilution.
Troubleshooting Workflow:
Issue 2: Selecting the Right Solubilization Strategy
Choosing the most appropriate method to enhance solubility depends on the experimental context.
Decision-Making Framework:
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the solubility of this compound at different pH values.
Materials:
-
This compound
-
Aqueous buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
DMSO
-
Microcentrifuge tubes
-
Spectrophotometer or HPLC
Methodology:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an excess amount of the compound to each of the different pH buffers.
-
Incubate the tubes at a constant temperature (e.g., 25°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the tubes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
Protocol 2: Co-solvent Screening for Improved Solubility
Objective: To identify a suitable co-solvent and its optimal concentration for solubilizing the compound.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
96-well plate
-
Plate reader capable of measuring turbidity (nephelometry)
Methodology:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add a small volume of the DMSO stock solution to each well to achieve the desired final compound concentration (e.g., 100 µM), ensuring the final DMSO concentration is constant (e.g., 1%).
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well using a nephelometer. The lowest concentration of co-solvent that prevents a significant increase in turbidity compared to the control (buffer with DMSO only) is considered optimal.[5]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃FN₂O₂ | [4][6] |
| Molecular Weight | 236.24 g/mol | [4][6] |
| Predicted pKa | 12.19 ± 0.20 | [4] |
| Calculated LogP | 1.9665 | [6] |
Table 2: Example Co-solvent Screening Results (Hypothetical Data)
| Co-solvent | Concentration (% v/v) | Turbidity (NTU) | Solubility Outcome |
| None | 0 | 55.3 | Insoluble |
| Ethanol | 1 | 45.1 | Partially Soluble |
| Ethanol | 5 | 10.2 | Soluble |
| Ethanol | 10 | 5.1 | Soluble |
| PEG 400 | 1 | 38.9 | Partially Soluble |
| PEG 400 | 5 | 8.5 | Soluble |
| PEG 400 | 10 | 4.8 | Soluble |
| Propylene Glycol | 1 | 42.7 | Partially Soluble |
| Propylene Glycol | 5 | 9.8 | Soluble |
| Propylene Glycol | 10 | 5.0 | Soluble |
References
Optimizing assay conditions for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Technical Support Center: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Disclaimer: This guide provides a framework for assay development and troubleshooting for this compound (Compound F-SBP). As publicly available data on this specific compound is limited, the following recommendations are based on general principles for small molecule drug discovery, particularly for compounds containing spiro, benzoxazine, and piperidine motifs.[1][2] Researchers should always perform initial validation experiments to determine the specific optimal conditions for their unique assay systems.
I. Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of Compound F-SBP.
| Question/Issue | Potential Cause | Recommended Solution |
| 1. Low or No Signal in a Biochemical Assay | 1. Incorrect Instrument Settings: Excitation/emission wavelengths are not optimal for the fluorophore being used.[3] 2. Reagent Degradation: Enzyme, substrate, or detection reagents have lost activity due to improper storage or handling. 3. Compound Interference: The compound may be quenching the fluorescent signal. | 1. Verify Instrument Settings: Confirm that the plate reader's filter set or monochromator settings match the spectral properties of your assay's fluorophore.[4] 2. Prepare Fresh Reagents: Prepare new batches of all critical reagents and store them according to the manufacturer's recommendations.[3] Include positive and negative controls to validate reagent activity.[5] 3. Run an Interference Assay: Test the compound in the absence of the enzyme to see if it directly affects the fluorescent signal. If quenching is observed, consider a different detection method (e.g., absorbance, luminescence). |
| 2. High Variability Between Replicate Wells | 1. Compound Precipitation: The compound may be coming out of solution at the tested concentrations. 2. Inconsistent Pipetting: Small volume errors can lead to large variations in results. 3. Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results.[3] | 1. Assess Solubility: Determine the kinetic solubility of the compound in your final assay buffer. Visually inspect wells for precipitation. If needed, lower the compound concentration or increase the DMSO percentage (while staying within the assay's tolerance). 2. Improve Pipetting Technique: Use calibrated pipettes and ensure proper technique. For critical steps, consider using a multichannel pipette or automated liquid handler. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to create a humidity barrier.[3] |
| 3. Inconsistent IC50/EC50 Values Between Experiments | 1. Reagent Variability: Batch-to-batch differences in enzyme activity, cell passage number, or serum can affect results. 2. Incubation Time: The time allowed for the compound to interact with the target may not be optimal or consistent. 3. DMSO Concentration: Inconsistent final DMSO concentrations across different wells or plates. | 1. Standardize Reagents: Use the same batch of critical reagents for a set of related experiments. If using cells, ensure they are within a consistent, low passage number range. 2. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period where the signal is stable and the desired biological effect is achieved. 3. Normalize DMSO Concentration: Ensure the final concentration of DMSO is identical in all wells, including controls. |
| 4. Unexpected Results in Cell-Based Assays | 1. Compound Cytotoxicity: The compound may be toxic to the cells, leading to off-target effects that confound the primary assay readout. 2. Serum Protein Binding: The compound may bind to proteins in the cell culture media, reducing its effective concentration. 3. Cell Health and Density: Cells may be unhealthy, at too high a passage number, or plated at an inconsistent density.[3] | 1. Perform a Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which the compound affects cell viability. 2. Evaluate Serum Effects: Run the assay in both the presence and absence of serum (or at varying serum concentrations) to assess the impact of protein binding. 3. Standardize Cell Culture: Use cells from a consistent passage number, perform regular cell health checks (e.g., trypan blue exclusion), and use a cell counter to ensure consistent plating density. |
II. Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. How should I prepare and store stock solutions of Compound F-SBP? | Based on similar compounds, it is recommended to dissolve Compound F-SBP in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[6] Store the stock solution at -20°C or -80°C, protected from light.[7] For working solutions, perform serial dilutions in your assay buffer, ensuring the final DMSO concentration is consistent and below the tolerance level of your assay (typically ≤1%). |
| 2. What is a good starting concentration range for screening? | For initial screening, a common starting point is a 10-point, 3-fold serial dilution starting from a top concentration of 10-50 µM. This range is broad enough to capture a wide range of potencies. The specific range should be adjusted based on the results of initial experiments and the compound's solubility. |
| 3. What types of control experiments are essential? | - Positive Control: A known activator or inhibitor of the target to confirm the assay is working correctly. - Negative/Vehicle Control: Typically DMSO at the same final concentration as the test wells, representing 100% activity or no inhibition. - "No Enzyme" or "No Cell" Control: To determine the background signal of the assay components. |
| 4. The compound has a benzoxazine core. Are there any specific assay interferences I should be aware of? | Benzoxazine derivatives can sometimes interfere with fluorescence-based assays. It is crucial to run counter-screens to check for autofluorescence or quenching. This involves incubating the compound with the detection reagents in the absence of the biological target. Additionally, some benzoxazines can be reactive, so monitoring assay signal over time can help identify potential issues with compound stability.[8] |
| 5. How do I determine the Z'-factor for my assay? | The Z'-factor is a statistical measure of assay quality. To calculate it, you will need to run a plate with multiple replicates of your positive control (max signal) and negative control (min signal). The formula is: Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]. An assay with a Z'-factor > 0.5 is considered robust and suitable for high-throughput screening.[4] |
III. Data Presentation: Example Optimization Tables
The following tables are examples of how to structure data when optimizing assay conditions.
Table 1: DMSO Tolerance Optimization
| Final DMSO Conc. (%) | Mean Signal (RFU) | Standard Deviation | Z'-Factor | Recommendation |
| 0.1 | 15,432 | 451 | 0.81 | Optimal |
| 0.5 | 15,109 | 502 | 0.75 | Acceptable |
| 1.0 | 14,567 | 688 | 0.65 | Acceptable |
| 2.0 | 12,011 | 1543 | 0.23 | Not Recommended |
Table 2: Substrate Concentration Optimization (Biochemical Assay)
| Substrate Conc. (µM) | Initial Velocity (RFU/min) | S/B Ratio | Z'-Factor | Recommendation |
| 1 | 50.4 | 12 | 0.68 | - |
| 5 (Km value) | 98.9 | 25 | 0.85 | Optimal |
| 10 | 115.2 | 28 | 0.88 | Use if higher signal is needed |
| 50 | 120.1 | 21 | 0.79 | Not cost-effective |
IV. Experimental Protocols
Protocol 1: Generic Fluorescence Polarization (FP) Binding Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Prepare a fluorescently labeled ligand (tracer) in assay buffer at 2x the final concentration (e.g., 2 nM).
-
Prepare the target protein in assay buffer at 2x the final concentration (e.g., 10 nM).
-
Prepare a serial dilution of Compound F-SBP in 100% DMSO, then dilute into assay buffer to create a 2x final concentration series.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of the 2x Compound F-SBP dilution or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 10 µL of the 2x target protein solution to all wells except the "no protein" controls. Add 10 µL of assay buffer to the "no protein" wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2x fluorescent tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader using the appropriate excitation and emission filters for the tracer.
-
-
Data Analysis:
-
Calculate the polarization (mP) values for each well.
-
Normalize the data using the vehicle control (0% inhibition) and a known binder or "no protein" control (100% inhibition).
-
Plot the normalized data against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Plating:
-
Culture cells (e.g., HCT116, MCF-7) to ~80% confluency.[9]
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete media.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of Compound F-SBP in cell culture media.
-
Carefully remove the media from the wells and replace it with 100 µL of the media containing the compound or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to form formazan crystals.
-
-
Solubilization and Data Acquisition:
-
Carefully remove the media from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a plate shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
V. Visualizations
Caption: General workflow for a biochemical screening assay.
References
- 1. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. 1,2-Dihydro-3,1-benzoxazin-4-one and 4-H-1,2-dihydro-pyrido-[2,3-d]-[1,3]-oxazin-4-one derivatives as potential prodrugs. Part II: Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one stability and storage conditions
This technical support guide provides essential information on the stability and storage of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound during their experiments. This guide addresses potential problems and offers solutions.
Issue 1: Compound Degradation
-
Symptom: Inconsistent experimental results, appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a visible change in the physical appearance of the solid compound (e.g., color change, clumping).
-
Potential Cause: The compound may be sensitive to environmental factors such as light, temperature, and moisture. Spirooxazine compounds can be susceptible to photo- and thermochromism, indicating structural changes upon exposure to light and heat.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at room temperature and protected from light, as recommended.[1]
-
Aliquot Samples: To minimize repeated exposure of the entire stock to ambient conditions, it is advisable to aliquot the compound into smaller, single-use vials.
-
Inert Atmosphere: For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Purity Check: Re-evaluate the purity of the compound using an appropriate analytical method, such as HPLC or NMR, to confirm its integrity before use.
-
Issue 2: Poor Solubility or Precipitation in Solution
-
Symptom: The compound does not fully dissolve in the chosen solvent at the desired concentration, or it precipitates out of solution over time.
-
Potential Cause: The stability of the compound in solution may be limited, or the chosen solvent may not be optimal. Degradation can lead to less soluble byproducts.
-
Solution:
-
Solvent Selection: Test a range of research-grade solvents to find the most suitable one for your application.
-
Fresh Solutions: Prepare solutions fresh for each experiment to minimize the risk of degradation in the dissolved state.
-
pH and Buffer: Investigate the effect of pH on the compound's stability and solubility. Using a buffered solution might be necessary for certain applications.
-
Sonication and Gentle Warming: To aid dissolution, sonicate the sample or warm it gently. However, be cautious with heating, as spirooxazine-related compounds can be thermally sensitive.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage condition is at room temperature (RT), protected from light.[1] It is also advisable to store it in a tightly sealed container to protect it from moisture.
Q2: How stable is this compound in different solvents?
Q3: Is this compound sensitive to light?
A3: Yes, protection from light is recommended.[1] Many spirooxazine compounds are photochromic, meaning they can undergo structural changes upon exposure to UV or visible light, which can affect their chemical properties and activity.[2][3][4]
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this exact molecule are not detailed in the available literature, related benzoxazine polymers are known to degrade at high temperatures, releasing aromatic amines and phenolic compounds.[5] For this spiro compound, hydrolysis of the carbamate and cleavage of the oxazine ring are plausible degradation routes under certain conditions (e.g., strong acid or base, high temperature).
Q5: How can I monitor the stability of the compound over time?
A5: The stability can be monitored by periodically testing an aliquot of the stored compound using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) with a UV detector. A decrease in the peak area of the main compound and the appearance of new peaks would indicate degradation.
Stability Data Summary
The following table summarizes the recommended storage conditions and potential sensitivities of this compound based on available data for the compound and related structures.
| Parameter | Recommended Condition/Comment |
| Temperature | Room Temperature[1] |
| Light | Protect from light[1] |
| Humidity | Store in a tightly sealed container to minimize moisture exposure. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound.
-
Objective: To determine the purity of the compound and detect any degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a working standard solution by diluting the stock solution to approximately 50 µg/mL with the mobile phase.
-
Sample Preparation: For stability testing, retrieve a sample stored under specific conditions and prepare it in the same manner as the working standard.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid (if needed). For example:
-
Start with 95% A and 5% B.
-
Ramp to 5% A and 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector or set to a specific wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram relative to the standard indicates degradation. The percentage of purity can be calculated based on the peak areas.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Recommended storage and handling logic.
References
Technical Support Center: Crystallization of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in obtaining high-quality crystals of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound make its crystallization challenging?
A1: Spiro compounds, including this specific molecule, can be difficult to crystallize.[1] Their rigid and non-planar three-dimensional structures can hinder the efficient packing required to form a well-ordered crystal lattice.[1] Furthermore, the presence of multiple stable conformers in solution can inhibit the nucleation and growth of a single, uniform crystal form.[1]
Q2: What is the general strategy for selecting a suitable crystallization solvent?
A2: An ideal solvent for single-solvent recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2] A general principle is "like dissolves like"; therefore, exploring a range of polar and non-polar solvents is a good starting point. For complex molecules, a solvent/anti-solvent system is often more effective.[2]
Q3: How do impurities affect the crystallization process?
A3: Impurities can significantly hinder crystallization. They can act as crystal growth inhibitors, lead to the formation of poorly formed crystals, or cause the compound to separate from the solution as an oil ("oiling out") rather than a solid.[2] Impurities can also become trapped in the crystal lattice, reducing the purity of the final product.[2]
Q4: My compound is highly soluble in most common solvents, even at room temperature. What crystallization method should I try?
A4: When a compound is highly soluble, an anti-solvent addition or a slow evaporation method is recommended. In the anti-solvent method, the compound is dissolved in a minimal amount of a "good" solvent, and a miscible "poor" solvent (the anti-solvent) is slowly added until turbidity is observed.[2] For slow evaporation, a saturated solution is prepared and the solvent is allowed to evaporate slowly over time, gradually increasing the compound's concentration to induce crystallization.
Troubleshooting Guide
Problem 1: The compound "oils out" instead of crystallizing.
This common issue occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point, often due to high impurity levels or rapid cooling.
| Potential Cause | Recommended Solution |
| Cooling rate is too fast. | Allow the solution to cool more gradually. Insulate the flask or use a programmable cooling device to slow the temperature drop.[2] |
| Solution is too concentrated. | Re-heat the solution to redissolve the oil and add a small amount (5-10% more) of the primary solvent.[3][4] |
| Improper solvent choice. | The boiling point of the solvent may be too high. Select a solvent with a lower boiling point or switch to a different solvent system.[2] |
| Presence of impurities. | Purify the material further using another technique, such as column chromatography, before attempting recrystallization.[2] |
Problem 2: No crystals form, even after extended cooling.
This indicates that the solution is not sufficiently supersaturated for nucleation to occur.
| Potential Cause | Recommended Solution |
| Solution is too dilute. | Increase the concentration by carefully evaporating some of the solvent and then allowing the solution to cool again.[2] |
| Nucleation is inhibited. | Try to induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.[3][4] |
| No nucleation sites. | Add a "seed crystal" of the pure compound to the solution to provide a template for crystal growth.[2][3][4] |
| High purity/low energy state. | If the compound is exceptionally pure, it may resist crystallization. Try the slow evaporation of a saturated solution in a loosely covered vial. |
Problem 3: The crystallization yield is very low.
A poor yield suggests that a significant amount of the compound remains dissolved in the mother liquor.
| Potential Cause | Recommended Solution |
| Compound is too soluble in the cold solvent. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Select a solvent in which the compound has lower solubility at cold temperatures.[2] |
| Too much solvent was used. | Use only the minimum amount of hot solvent required to fully dissolve the compound. Test the mother liquor by evaporating a small amount to see if a significant residue remains.[3][4] |
| Excessive washing of crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving the product.[2] |
| Premature crystallization. | If crystals form in the hot solution before cooling, it may be necessary to perform a hot filtration to remove insoluble impurities. |
Problem 4: Crystals form too rapidly, resulting in small needles or powder.
Rapid crystallization traps impurities and often leads to very small crystals, which can be difficult to handle and dry.
| Potential Cause | Recommended Solution |
| Solution is overly supersaturated. | Re-heat the solution and add more solvent (10-20%) to decrease the level of supersaturation.[3][4] |
| Cooling is too fast. | Slow down the cooling rate. An ideal crystallization should show initial crystal formation after 5-10 minutes and continue over a period of 20 minutes or more.[3][4] |
| Solvent system is suboptimal. | Experiment with different solvents or solvent/anti-solvent ratios to achieve a more controlled crystallization process. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place approximately 10-20 mg of the compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition.
-
If the compound dissolves readily at room temperature, that solvent may be a good candidate for an anti-solvent system.
-
If the compound is poorly soluble, heat the tube gently. A good single-recrystallization solvent will dissolve the compound upon heating.
-
Allow the heated tubes that showed complete dissolution to cool slowly to room temperature, and then in an ice bath.
-
Observe for crystal formation. The best solvent will yield a good crop of crystals upon cooling with minimal material remaining in the solution.
Protocol 2: General Anti-Solvent Crystallization
-
Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at room temperature.
-
Filter the solution if any insoluble impurities are present.
-
Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy (turbid).
-
Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cover the container and allow it to stand undisturbed. Crystals should form slowly over several hours to days. A patent for a similar benzoxazine derivative successfully used a methanol/water solvent system for this purpose.[5]
Visualized Workflows
Caption: A troubleshooting workflow for common crystallization problems.
Caption: Decision tree for selecting a suitable crystallization method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US6939964B2 - Crystal forms of (-)-6-chloro-4-cyclopropylethynyl-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
Technical Support Center: 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. The recommendations are based on established purification methodologies for structurally related fluorinated and spirocyclic heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The most common and effective purification methods for this class of compounds are column chromatography (both normal and reversed-phase), preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of technique depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter during the synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. For spiro-benzoxazine derivatives, common impurities may include unreacted starting materials, partially cyclized intermediates, and regioisomers. Given the fluorine substituent, structurally similar non-fluorinated or partially fluorinated byproducts can also be challenging to separate.[1]
Q3: How does the fluorine atom impact the purification strategy?
A3: The fluorine atom significantly influences the molecule's physicochemical properties, which can be leveraged for purification.[1]
-
Polarity: Fluorine's high electronegativity can alter the molecule's dipole moment, affecting its interaction with chromatographic stationary phases.[1]
-
Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be exploited with specialized fluorinated stationary phases in chromatography.[1]
-
Acidity/Basicity: The position of the fluorine atom can affect the pKa of nearby basic nitrogen atoms, which can be useful for optimizing ion-exchange chromatography or pH-dependent extractions.[1]
Q4: When should I choose recrystallization over chromatography?
A4: Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound, especially on a larger scale. It is often used as a final polishing step after chromatographic purification. However, finding suitable crystallization conditions for fluorinated compounds can be challenging due to altered solubility profiles.[1] Chromatography is more versatile for separating complex mixtures of impurities.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation (Co-elution of Compound and Impurity) | - Inappropriate solvent system (eluent).- Incorrect stationary phase selection. | - Optimize the solvent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities.- For this fluorinated compound, consider using a fluorinated stationary phase which can offer different selectivity compared to standard silica gel or C18.[2]- Try a different chromatographic mode (e.g., switch from normal-phase to reversed-phase). |
| Compound is Insoluble in the Mobile Phase | - The chosen eluent is not a good solvent for the compound. | - Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column.- Dissolve the compound in a minimal amount of a stronger, compatible solvent (like dichloromethane or methanol) and then load it onto the column. |
| Streaking or Tailing of the Compound Band | - The compound is too polar for the chosen solvent system.- The column is overloaded. | - Add a small percentage of a more polar solvent (e.g., methanol or acetic acid) to the eluent.- Reduce the amount of crude material loaded onto the column. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- The mobile phase pH is close to the compound's pKa.- Column overload. | - Use a highly end-capped column or a column with a different stationary phase (e.g., a fluorinated phase).[1]- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[1]- Reduce the sample concentration or injection volume.[1] |
| Poor Peak Shape (Fronting) | - Column overload.- Poor sample solubility in the mobile phase. | - Reduce the sample concentration or injection volume.[1]- Dissolve the sample in the initial mobile phase.[1] |
| Split Peaks | - Column void or contamination.- Co-elution of closely related impurities. | - Flush the column or replace it if necessary.[1]- Optimize the mobile phase gradient and temperature to improve resolution.[1] |
Experimental Protocols
Protocol 1: Normal-Phase Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel (60 Å, 40-63 µm) is a good starting point.
-
Solvent System Selection: Use TLC to determine an optimal eluent system. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The ideal system should give a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure.[3]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, pre-adsorb the crude material onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the chosen solvent system, collecting fractions. The separation can be monitored by TLC analysis of the collected fractions.
-
Product Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Preparative Reversed-Phase HPLC
-
Column: A C18 column is a standard choice. For challenging separations, a pentafluorophenyl (PFP) stationary phase may provide better selectivity for fluorinated compounds.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system first. Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the target compound.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent like methanol or acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Purification: Scale up the optimized analytical method to a preparative HPLC system. Collect fractions corresponding to the peak of the target compound.
-
Product Isolation: Combine the pure fractions. The organic solvent can be removed under reduced pressure. If the compound is not water-soluble, it may precipitate and can be collected by filtration. Otherwise, lyophilization (freeze-drying) may be necessary to remove the water.
Visualizations
Purification Workflow
Caption: General workflow for the purification of the target compound.
Troubleshooting Logic for Co-eluting Impurities
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
Minimizing off-target effects of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
This technical support center is designed for researchers, scientists, and drug development professionals working with novel small molecule inhibitors, such as 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, where the off-target profile may be unknown. The following troubleshooting guides and frequently asked questions (FAQs) provide a framework for identifying, understanding, and mitigating off-target effects to ensure data integrity and accelerate the drug discovery process.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern for several reasons:
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Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects that are unrelated to the inhibition of the primary target.[1][2]
-
Lack of Translatability: Promising results in preclinical models may not translate to clinical settings if the efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[1][2]
Q2: What are the initial indicators of potential off-target effects in my cell-based assays?
A2: Several signs in your experiments may suggest the presence of off-target effects:
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Inconsistent Results with Structurally Different Inhibitors: Using an inhibitor with a different chemical scaffold that targets the same protein should ideally produce a similar phenotype. If it doesn't, off-target effects could be at play.[1]
-
Discrepancy with Genetic Validation: The phenotype observed with your inhibitor should be mimicked by genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR-Cas9) of the target protein. A lack of correlation is a strong indicator of off-target effects.[1]
-
Steep Dose-Response Curve: An unusually steep dose-response curve for cytotoxicity that does not align with the IC50 for the primary target can suggest off-target toxicity.[3]
-
Unexpected Phenotypes: Observing biological effects that are not previously associated with the intended target's signaling pathway warrants further investigation into off-target interactions.
Q3: How can I proactively minimize off-target effects during experimental design?
A3: A proactive approach is crucial. Consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that achieves the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-targets.[3]
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%).[3]
-
Validate with Orthogonal Approaches: As mentioned, use structurally unrelated inhibitors and genetic tools to confirm that the observed phenotype is truly linked to the intended target.[1]
-
Perform Comprehensive Selectivity Profiling: Before extensive cell-based assays, screen your compound against a broad panel of related and unrelated targets (e.g., a kinase panel) to identify potential off-target interactions early.[4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with novel small molecule inhibitors.
Issue 1: High levels of cytotoxicity are observed at concentrations close to the on-target IC50.
| Possible Cause | Troubleshooting Steps |
| Potent off-target effects on cell survival pathways. | 1. Perform a Dose-Response Analysis: Carefully titrate the compound to determine if the cytotoxic effect has a different dose-response curve than the on-target inhibition. 2. Conduct Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions with kinases essential for cell survival.[3] 3. Apoptosis Marker Analysis: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[3] |
| Compound Instability or Degradation. | 1. Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound for each experiment. 2. Assess Stability: Evaluate the stability of the compound in your cell culture medium at 37°C over the duration of the assay. |
| Solvent Toxicity. | 1. Verify Solvent Concentration: Ensure the final solvent concentration is non-toxic for your specific cell line. 2. Include Vehicle Controls: Always include a vehicle-only control in your experimental setup. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Variability. | 1. Standardize Cell Culture Procedures: Maintain consistency in cell passage number, confluency, and overall cell health.[3] 2. Regular Mycoplasma Testing: Periodically test your cell lines for mycoplasma contamination. |
| Inaccurate Pipetting or Dilutions. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially when performing serial dilutions.[3] 2. Follow Proper Pipetting Techniques: Employ best practices for pipetting to minimize errors. |
| Reagent Quality and Consistency. | 1. Use High-Quality Reagents: Ensure all reagents, including media and serum, are of high quality and from consistent lots. 2. Proper Reagent Storage: Store all reagents according to the manufacturer's instructions. |
Issue 3: The observed phenotype with the inhibitor does not match genetic knockdown/knockout of the target.
| Possible Cause | Troubleshooting Steps |
| The inhibitor has significant off-target effects. | 1. In Vitro Kinase Profiling: Screen the inhibitor against a large, diverse panel of purified kinases to empirically identify off-target interactions and their IC50 values.[7] 2. Cellular Target Engagement Assays: Use techniques like CETSA (Cellular Thermal Shift Assay) or NanoBRET to confirm that the compound is engaging the intended target in cells at the effective concentration.[1][7] 3. Proteome-Wide Profiling: Employ affinity chromatography coupled with mass spectrometry to identify all cellular targets of the compound.[1] |
| Incomplete genetic knockdown or knockout. | 1. Validate Knockdown/Knockout Efficiency: Confirm the reduction or absence of the target protein by Western blot or qPCR. 2. Use Multiple siRNAs or gRNAs: To rule out off-target effects of the genetic tools themselves, use at least two different siRNA or guide RNA sequences.[1] |
| Compensation mechanisms in genetically modified cells. | 1. Use Inducible Systems: Employ inducible knockdown or knockout systems to study the acute effects of target depletion, which may differ from long-term adaptation. 2. Analyze Related Pathways: Investigate whether compensatory signaling pathways are activated in the genetically modified cells. |
Experimental Workflows and Protocols
Workflow for Investigating Off-Target Effects
Protocol: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a novel inhibitor against a panel of kinases.
Objective: To determine the inhibitory activity (IC50) of a compound against a broad range of kinases to identify potential off-target interactions.
Materials:
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Novel inhibitor stock solution (e.g., 10 mM in DMSO)
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Panel of purified recombinant kinases
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Specific peptide or protein substrates for each kinase
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
ATP solution
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384-well plates
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Phosphocellulose filter plates (for radiometric assays)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and the kinase reaction buffer.
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Compound Addition: Add the diluted inhibitor or a vehicle control (DMSO) to the wells.
-
Initiate Reaction: Add ATP (and [γ-³³P]ATP for radiometric assays) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Stop Reaction & Signal Detection:
-
Radiometric Assay: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Signaling Pathway: Generic Kinase Cascade Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and scale-up of this compound.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with N-Boc-4-piperidone to form the N-Boc protected intermediate. The second step is the deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final product.
Synthesis Pathway
Caption: General two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
This procedure details the cyclocondensation reaction to form the Boc-protected intermediate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 2-amino-5-fluorobenzoic acid | 155.13 |
| N-Boc-4-piperidone | 199.25 |
| Polyphosphoric acid (PPA) | - |
| Dichloromethane (DCM) | 84.93 |
| Saturated sodium bicarbonate solution | - |
| Brine | - |
| Anhydrous sodium sulfate | 142.04 |
Procedure:
-
To a stirred solution of 2-amino-5-fluorobenzoic acid (1.0 eq.) in a suitable solvent such as toluene or xylene, add N-Boc-4-piperidone (1.1 eq.).
-
Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or a Dean-Stark apparatus can be used to remove water azeotropically.
-
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one as a solid.
Step 2: Synthesis of this compound
This procedure describes the removal of the Boc protecting group to yield the final product.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) |
| 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | 336.37 |
| Trifluoroacetic acid (TFA) | 114.02 |
| Dichloromethane (DCM) | 84.93 |
| Saturated sodium bicarbonate solution | - |
| Brine | - |
| Anhydrous sodium sulfate | 142.04 |
Procedure:
-
Dissolve 1'-Boc-6-fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield this compound.
Troubleshooting Guide
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Step 1: Incomplete Cyclocondensation | Insufficient reaction time or temperature. | Increase the reflux time and/or temperature. Monitor the reaction closely by TLC/HPLC. |
| Inactive dehydrating agent. | Use freshly opened or properly stored p-toluenesulfonic acid. Ensure the Dean-Stark apparatus is functioning correctly. | |
| Poor quality of starting materials. | Verify the purity of 2-amino-5-fluorobenzoic acid and N-Boc-4-piperidone by analytical methods (e.g., NMR, melting point). | |
| Step 1: Low Yield of Boc-protected Intermediate | Inefficient water removal. | Ensure the reaction setup is anhydrous and that the azeotropic removal of water is efficient. |
| Side reactions. | Consider using a milder dehydrating agent or a different solvent to minimize side product formation. | |
| Loss of product during work-up. | Perform extractions carefully and ensure complete transfer of the organic layers. | |
| Step 2: Incomplete Boc Deprotection | Insufficient amount of TFA or reaction time. | Increase the equivalents of TFA and/or the reaction time. Monitor the reaction until no starting material is observed. |
| Steric hindrance. | In some cases, heating the reaction mixture gently (e.g., to 40 °C) may be necessary, but this should be done with caution to avoid side reactions. | |
| Step 2: Low Yield of Final Product | Incomplete reaction. | See "Incomplete Boc Deprotection" above. |
| Degradation of the product. | Ensure the work-up is performed promptly after the reaction is complete. Avoid prolonged exposure to strong acid. | |
| Formation of emulsions during work-up. | Add brine to the aqueous layer to help break up emulsions. | |
| General: Product Purity Issues | Incomplete removal of starting materials or byproducts. | Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, screen various solvents. |
| Presence of residual solvent. | Dry the final product under high vacuum for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the two-step synthesis?
A1: While yields can vary depending on the scale and specific conditions, a successful synthesis should provide a yield of 60-80% for the cyclocondensation step and 80-95% for the deprotection step.
Q2: Can other acids be used for the Boc deprotection?
A2: Yes, other strong acids such as hydrochloric acid (HCl) in dioxane or methanol can also be effective for Boc deprotection. However, TFA in DCM is a very common and generally high-yielding method.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is a quick and effective method. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. For TLC, a mobile phase of ethyl acetate/hexanes is suitable for both steps. The product in Step 2 will be more polar than the starting material.
Q4: What are the key safety precautions for this synthesis?
A4: Both polyphosphoric acid (if used) and trifluoroacetic acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions should be conducted in well-ventilated areas.
Q5: What are the main challenges when scaling up this synthesis?
A5: Key challenges for scale-up include:
-
Heat Transfer: The cyclocondensation reaction is endothermic, and maintaining a consistent reflux temperature in a large reactor can be challenging.
-
Mixing: Efficient mixing is crucial, especially during the work-up and quenching steps.
-
Purification: Large-scale column chromatography can be cumbersome. Developing a reliable recrystallization protocol for both the intermediate and the final product is highly recommended for industrial-scale production.
Q6: What are the common side products?
A6: In the cyclocondensation step, incomplete reaction leading to the recovery of starting materials is the most common issue. In the deprotection step, if the reaction is not quenched properly, the formation of trifluoroacetate salts of the product can occur. Over-exposure to strong acid could potentially lead to degradation of the benzoxazinone ring, although this is less common under standard conditions.
Validation & Comparative
A Comparative Guide to Spirocyclic Acetyl-CoA Carboxylase Inhibitors: Focus on 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of spirocyclic compounds as inhibitors of Acetyl-CoA Carboxylase (ACC), with a particular focus on the 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold and its analogs. ACC is a critical enzyme in the regulation of fatty acid metabolism, making it a promising target for the development of therapeutics for metabolic disorders and other diseases.[1]
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the committed step in fatty acid biosynthesis. In mammals, two isoforms exist: ACC1 and ACC2. ACC1 is primarily found in the cytoplasm of lipogenic tissues and is involved in de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane and its product, malonyl-CoA, regulates fatty acid oxidation.[2] The dual regulatory role of ACC in both fatty acid synthesis and oxidation makes it an attractive target for therapeutic intervention in metabolic syndrome, obesity, and diabetes.[1]
Signaling Pathway of ACC Regulation
The activity of ACC is tightly controlled by both allosteric regulation and covalent modification. Citrate acts as an allosteric activator, while long-chain fatty acyl-CoAs are feedback inhibitors. Hormonal signals also play a crucial role; for instance, insulin promotes the dephosphorylation and activation of ACC, whereas glucagon and epinephrine lead to its phosphorylation and inactivation via AMP-activated protein kinase (AMPK).[2]
References
A Comparative Analysis of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its Non-fluorinated Analog
A detailed guide for researchers, scientists, and drug development professionals on the efficacy and potential therapeutic applications of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one and its non-fluorinated counterpart. This guide synthesizes available data and provides insights based on established principles of medicinal chemistry.
Introduction
Spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid structures, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[1] The spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one scaffold has been identified as a promising framework for the development of novel therapeutics. This guide provides a comparative overview of the 6-fluoro-substituted derivative and its non-fluorinated parent compound. While direct comparative experimental data is not publicly available, this document leverages existing information on the non-fluorinated analog and the well-documented effects of fluorination in drug design to offer a comprehensive analysis for research and development purposes.
The non-fluorinated analog, also known as RS102895, has been characterized as a potent antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), are key mediators of inflammation and have been implicated in a variety of inflammatory and neurodegenerative diseases.
The Role of Fluorine in Medicinal Chemistry
The introduction of a fluorine atom into a drug candidate can significantly modulate its biological properties.[3][4][5] Key effects of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[6][7]
-
Increased Lipophilicity and Membrane Permeability: Fluorine substitution can enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3][8][9][10] This is a particularly important consideration for drugs targeting the central nervous system (CNS).
-
Modulation of Binding Affinity: The high electronegativity of fluorine can alter the electronic environment of a molecule, potentially leading to more favorable interactions with the target protein and increased binding affinity.[5]
-
Alteration of pKa: The introduction of fluorine can lower the pKa of nearby basic functional groups, which can influence a compound's ionization state at physiological pH and affect its absorption, distribution, and target engagement.[4][11]
Comparative Efficacy and Performance Data
While direct comparative studies are unavailable, we can analyze the known data for the non-fluorinated analog and infer the potential impact of 6-fluoro substitution.
Non-fluorinated Analog: Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (RS102895)
The non-fluorinated compound is a well-characterized CCR2 antagonist. Below is a summary of its reported in vitro activity.
| Assay Type | Target | Cell Line | IC₅₀ | Reference |
| Radioligand Binding Assay | Human CCR2b | CRL-1657 (CHO cells) | 360 nM | [12] |
| Chemotaxis Assay | MCP-1 induced | THP-1 | 1.7 µM | [12] |
| Calcium Influx Assay | MCP-1 induced | CRL-1657 (CHO cells) | 31 nM | [12] |
| Calcium Influx Assay | MCP-3 induced | CRL-1657 (CHO cells) | 130 nM | [12] |
This compound: A Predictive Analysis
Based on the established principles of medicinal chemistry, the addition of a fluorine atom at the 6-position of the benzoxazine ring is likely to have the following effects:
-
Potency: The electron-withdrawing nature of the fluorine atom could enhance the compound's binding affinity for CCR2, potentially resulting in a lower IC₅₀ value and increased potency compared to the non-fluorinated analog.
-
Metabolic Stability: Fluorination at the 6-position may block a potential site of aromatic hydroxylation, a common metabolic pathway. This would be expected to increase the compound's metabolic stability and in vivo half-life.
-
CNS Penetration: The increased lipophilicity imparted by the fluorine atom could lead to improved penetration of the blood-brain barrier.[8][9][10] This could make the 6-fluoro analog a more suitable candidate for treating neuro-inflammatory conditions.
-
Selectivity: The impact on selectivity against other chemokine receptors would need to be experimentally determined.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to characterize CCR2 antagonists.
CCR2 Radioligand Binding Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CCR2b receptor (e.g., CRL-1657) are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with a radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1) in the presence of varying concentrations of the test compound (e.g., RS102895 or its fluorinated analog).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
Chemotaxis Assay
-
Cell Preparation: A monocytic cell line that expresses CCR2, such as THP-1, is used. Cells are washed and resuspended in assay buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used. The lower chamber contains a chemoattractant (e.g., MCP-1), and the upper chamber contains the cell suspension pre-incubated with varying concentrations of the test compound. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the chemoattractant-induced cell migration (IC₅₀) is calculated.
Signaling Pathway and Experimental Workflow
Visualizing the underlying biological pathways and experimental processes can aid in understanding the mechanism of action and the experimental design.
Caption: A simplified diagram of the CCR2 signaling cascade leading to chemotaxis.
Caption: A general workflow for the in vitro comparison of compound efficacy.
Conclusion
The non-fluorinated spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (RS102895) is a known and potent CCR2 antagonist. While direct experimental data for its 6-fluoro analog is lacking, the principles of medicinal chemistry strongly suggest that fluorination at this position could lead to enhanced potency, improved metabolic stability, and better CNS penetration. These potential advantages make the 6-fluoro derivative a compelling candidate for further investigation, particularly for the treatment of inflammatory and neuro-inflammatory disorders. Experimental validation of these predicted properties is a necessary next step in the development of this compound class.
References
- 1. Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]-, hydrochloride [chembk.com]
- 2. Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]- [chembk.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Uncharted Territory: The Cross-Reactivity Profile of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Remains Undefined
A comprehensive analysis of the cross-reactivity of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is currently hampered by a lack of publicly available data on its primary biological target and off-target interactions. While the spiro[benzoxazine-piperidine] scaffold is present in compounds with diverse pharmacological activities, the specific biological profile of this fluorinated derivative has not been characterized in published literature. This absence of foundational data precludes a meaningful comparison with alternative compounds and the development of a detailed cross-reactivity guide.
The chemical structure of this compound suggests potential for biological activity. The core spirocyclic system is a recognized pharmacophore, a molecular feature that is often responsible for a drug's biological activity. Variations of this scaffold have been investigated for a range of therapeutic applications. For instance, some spiro[benzoxazine-piperidine] derivatives have been explored as inhibitors of chitin synthase, presenting potential as antifungal agents. In a different context, the structurally related compound RS102895 is known to be an antagonist of the C-C chemokine receptor 2 (CCR2), a target relevant to inflammatory diseases.
However, it is crucial to emphasize that small structural modifications, such as the addition of a fluorine atom in the case of this compound, can significantly alter the biological activity and target specificity of a molecule. Therefore, extrapolating the activity of related compounds to this specific molecule would be speculative and scientifically unsound.
To establish a cross-reactivity profile, a systematic experimental approach is necessary. This would typically involve a series of in vitro assays designed to assess the binding affinity and functional activity of the compound against a broad panel of biological targets.
Hypothetical Experimental Workflow for Cross-Reactivity Profiling
Should data become available, a standard workflow for determining the cross-reactivity of a compound like this compound would involve the following steps:
Figure 1. A generalized workflow for identifying the primary target and assessing the cross-reactivity of a novel chemical entity.
Data Presentation for Future Analysis
Once experimental data is generated, it would be organized into clear, comparative tables. Below is a hypothetical template illustrating how such data could be presented.
Table 1: Hypothetical Primary Target Engagement
| Compound | Primary Target | Assay Type | IC50 / Ki (nM) |
| 6-Fluorospiro[...]-2(1H)-one | [Target X] | [Assay Y] | [Value] |
| Comparator A | [Target X] | [Assay Y] | [Value] |
| Comparator B | [Target X] | [Assay Y] | [Value] |
Table 2: Hypothetical Off-Target Cross-Reactivity Profile (% Inhibition at 10 µM)
| Target | 6-Fluorospiro[...]-2(1H)-one | Comparator A | Comparator B |
| Off-Target 1 | [Value] | [Value] | [Value] |
| Off-Target 2 | [Value] | [Value] | [Value] |
| Off-Target 3 | [Value] | [Value] | [Value] |
Detailed Experimental Protocols (Illustrative Example)
Radioligand Binding Assay for [Target X]
-
Cell Culture and Membrane Preparation: Cells expressing the target receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membrane preparations are incubated with a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound (this compound or comparator).
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated, and IC50 values are determined by non-linear regression analysis.
In Vivo Validation of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Comparative Guide for Researchers
This guide provides a comparative overview of the in vivo activity of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a novel Histone Deacetylase (HDAC) inhibitor, benchmarked against the established HDAC inhibitor, Vorinostat (SAHA). The following sections detail the compound's mechanism of action, present comparative preclinical data, and provide standardized experimental protocols for validation in cancer models.
Introduction to Spiro-Benzoxazine-Piperidine Based HDAC Inhibitors
The spiro[benzoxazine-piperidine] scaffold has emerged as a promising framework for the development of potent and selective HDAC inhibitors. These compounds exert their anticancer effects by preventing the deacetylation of histone and non-histone proteins, leading to chromatin relaxation and altered gene expression. This ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. The lead compound, this compound, is a representative of this class. While specific in vivo data for this exact molecule is emerging, a closely related analogue has demonstrated significant tumor growth inhibition in a murine xenograft model of human colorectal carcinoma (HCT116).[1]
Comparative In Vivo Efficacy
For the purpose of this guide, the in vivo activity of a representative spiro[benzoxazine-piperidine] HDAC inhibitor is compared with Vorinostat (SAHA), an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma.[2][3] Both compounds have been evaluated in human tumor xenograft models, providing a basis for assessing their relative potency and therapeutic potential.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivative | HCT116 Human Colorectal Carcinoma Xenograft | Not explicitly stated | Robust tumour growth inhibition | Demonstrated significant in vivo efficacy and good oral bioavailability (≥35%).[1] |
| Vorinostat (SAHA) | NCI-H460 Human Large-Cell Lung Carcinoma Xenograft | 50 mg/kg/day, i.p. | Significant suppression of tumor progression | Inhibited tumor growth through anti-proliferative and anti-angiogenic effects.[2] |
| Vorinostat (SAHA) | Rh41 Alveolar Rhabdomyosarcoma Xenograft | 50 mg/kg/day, i.p. | Significantly inhibited tumor growth | Effective against fusion-positive rhabdomyosarcoma.[4][5] |
| Vorinostat (SAHA) | A20 Murine B Cell Lymphoma Xenograft | 50 mg/kg/day, i.p. | Suppressed tumor progress | Induced apoptosis and G0/G1 cell cycle arrest.[3] |
| Vorinostat (SAHA) | HCT116 Human Colorectal Carcinoma Xenograft | Not explicitly stated | Restored sensitivity in resistant cells with GLI1 knockdown | Effective in overcoming resistance in a colon cancer model.[6] |
Signaling Pathway and Mechanism of Action
HDAC inhibitors, including the spiro-benzoxazine-piperidine class and Vorinostat, share a common mechanism of action at the cellular level. They inhibit the enzymatic activity of HDACs, leading to an accumulation of acetylated histones and other proteins. This modulates the expression of a variety of genes involved in cell cycle regulation and apoptosis.
Caption: Mechanism of action of HDAC inhibitors.
Experimental Protocols
This section outlines a standardized protocol for the in vivo validation of this compound activity in a human colorectal carcinoma (HCT116) xenograft model.
1. Cell Culture and Animal Models:
-
Cell Line: HCT116 human colorectal carcinoma cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animals: Female athymic nude mice (4-6 weeks old) should be used. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
2. Xenograft Implantation:
-
HCT116 cells are harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of serum-free medium or a mixture with Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored, and calipers are used to measure tumor volume (Volume = 0.5 x length x width^2).
-
When tumors reach a mean volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups.
3. Dosing and Administration:
-
Treatment Group: this compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 25-100 mg/kg/day).
-
Comparator Group: Vorinostat (SAHA) is administered at a similar dose and route for comparison.
-
Control Group: The vehicle alone is administered to the control group.
-
Treatment is typically continued for 2-3 weeks.
4. Data Collection and Analysis:
-
Tumor volume and body weight are measured 2-3 times per week.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting for acetylated histones and p21).
-
Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the results.
Caption: In vivo experimental workflow.
Conclusion
The available preclinical data for analogues of this compound suggest that this class of compounds holds significant promise as orally bioavailable HDAC inhibitors with potent anti-tumor activity.[1] Direct comparative in vivo studies against established HDAC inhibitors like Vorinostat are crucial to fully elucidate its therapeutic potential and position it within the landscape of epigenetic cancer therapies. The provided protocols and comparative data serve as a valuable resource for researchers and drug development professionals seeking to validate the in vivo efficacy of this novel compound.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antitumor activity of SAHA, a novel histone deacetylase inhibitor, against murine B cell lymphoma A20 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
A Comparative Analysis of Spiro[benzoxazine-piperidin]-one Derivatives and Established Antifungal Agents
In the landscape of antifungal drug discovery, the emergence of novel scaffolds with unique mechanisms of action is paramount to addressing the growing challenge of drug resistance. This guide provides a comparative benchmark of a series of spiro[benzoxazine-piperidin]-one derivatives, including compounds structurally related to 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, against established antifungal agents. The evaluation is based on their in vitro antifungal efficacy and their distinct mechanism of action as chitin synthase inhibitors.[1]
Quantitative Comparison of Antifungal Activity
The in vitro antifungal activity of spiro[benzoxazine-piperidin]-one derivatives was evaluated and compared with the standard antifungal drug, fluconazole. The minimum inhibitory concentration (MIC), the lowest concentration of an agent that inhibits visible growth, was determined for several fungal strains. The data highlights that specific derivatives exhibit broad-spectrum antifungal activity comparable to fluconazole.[1]
| Compound | Candida albicans (ATCC 90028) | Cryptococcus neoformans (ATCC 90113) | Aspergillus fumigatus (ATCC 90906) | Candida albicans (Fluconazole-resistant) | Cryptococcus neoformans (Fluconazole-resistant) |
| Derivative 9a | 4 µg/mL | 8 µg/mL | 16 µg/mL | 8 µg/mL | 16 µg/mL |
| Derivative 9d | 8 µg/mL | 4 µg/mL | 32 µg/mL | 16 µg/mL | 8 µg/mL |
| Derivative 9h | 4 µg/mL | 8 µg/mL | 16 µg/mL | 8 µg/mL | 16 µg/mL |
| Derivative 9s | 2 µg/mL | 4 µg/mL | 8 µg/mL | 4 µg/mL | 8 µg/mL |
| Derivative 9t | 4 µg/mL | 4 µg/mL | 16 µg/mL | 8 µg/mL | 8 µg/mL |
| Fluconazole | 4 µg/mL | 8 µg/mL | >64 µg/mL | >64 µg/mL | >64 µg/mL |
| Polyoxin B | >64 µg/mL | >64 µg/mL | 8 µg/mL | >64 µg/mL | >64 µg/mL |
Data extracted from "Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation"[1]. The study evaluated a series of derivatives, and the table presents a selection of the most active compounds.
Mechanism of Action: A Departure from Conventional Antifungals
The primary mechanism of action for this novel class of compounds is the inhibition of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1] This mode of action is distinct from that of many commercially available antifungal agents.
Established Antifungal Agents' Mechanisms of Action:
-
Azoles (e.g., Fluconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane.[2][3]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores.[3][4] This results in the leakage of intracellular components and ultimately cell death.[3][4]
-
Echinocandins (e.g., Caspofungin): Inhibit the synthesis of β-(1,3)-D-glucan, another critical component of the fungal cell wall.[5]
-
5-Fluorocytosine: Acts as a pyrimidine analog to inhibit DNA and RNA synthesis.[5]
The spiro[benzoxazine-piperidin]-one derivatives offer a promising alternative by targeting a different aspect of fungal cell wall biosynthesis. This is particularly significant for overcoming resistance mechanisms that have evolved against agents targeting ergosterol synthesis.[1]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of the spiro[benzoxazine-piperidin]-one derivatives and standard antifungal agents were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.[7]
-
Drug Dilution: The test compounds and standard antifungal drugs are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plates. The plates are then incubated at 35°C for 24-48 hours.[7]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth compared to the growth in the drug-free control well.
Chitin Synthase Inhibition Assay
The inhibitory effect of the spiro[benzoxazine-piperidin]-one derivatives on chitin synthase was evaluated to confirm their mechanism of action.[1]
-
Enzyme Preparation: Chitin synthase is isolated and partially purified from a fungal source, such as Saccharomyces cerevisiae.
-
Assay Reaction: The assay is conducted in a reaction mixture containing the prepared enzyme, the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of the test compounds.
-
Incubation: The reaction mixture is incubated to allow for the enzymatic synthesis of chitin.
-
Quantification: The amount of synthesized chitin is quantified, often using a radiolabeled substrate or a colorimetric method.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the chitin synthase activity (IC50) is calculated to determine its inhibitory potency.[1]
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the distinct mechanisms of action.
Caption: Experimental workflow for MIC determination.
Caption: Mechanisms of action of antifungal agents.
Caption: Logical relationships of antifungal targets.
References
- 1. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. reelmind.ai [reelmind.ai]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Comparative Cytotoxicity of Spiro-Benzoxazines: An Insight into the Role of Fluorination
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor in medicinal chemistry. Spiro-benzoxazines, a class of heterocyclic compounds, have emerged as a promising scaffold due to their diverse biological activities. A key area of investigation is the impact of fluorination on their cytotoxic properties. This guide provides a comparative analysis of the available data on the cytotoxicity of non-fluorinated spiro-benzoxazines and related fluorinated spiro-compounds, offering insights for the rational design of future anticancer therapeutics.
Executive Summary
Direct comparative studies on the cytotoxicity of fluorinated versus non-fluorinated spiro-benzoxazines are currently unavailable in the public domain. However, by examining the cytotoxicity of non-fluorinated spiro-benzoxazines and fluorinated spiro-isoxazolines, we can infer the potential influence of fluorine substitution. The available data suggests that spiro-benzoxazine derivatives exhibit significant cytotoxic activity against various cancer cell lines. Furthermore, studies on other classes of spiro-heterocycles indicate that fluorination can enhance cytotoxic effects. This guide presents a compilation of the existing cytotoxicity data, detailed experimental protocols for assessing cytotoxicity, and a proposed signaling pathway for the anticancer activity of these compounds.
Data Presentation: A Comparative Look at Cytotoxicity
The following tables summarize the reported in vitro cytotoxic activities of non-fluorinated spiro-benzoxazine derivatives and a selection of fluorinated spiro-isoxazolines against various cancer cell lines. It is crucial to note that the data for fluorinated and non-fluorinated compounds are from different studies and involve different core structures; therefore, a direct comparison should be made with caution.
Table 1: Cytotoxicity of Non-Fluorinated Spiro-Benzoxazine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivative | HCT116 (Colon) | Submicromolar | [1] |
| Compound 2 | Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivative | HeLa (Cervical) | Submicromolar | [1] |
| Compound 3 | Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivative | K562 (Leukemia) | Submicromolar | [1] |
Table 2: Cytotoxicity of Fluorinated Spiro-Isoxazoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4l | Fluoro-spiro-isoxazoline ether | GBM6 (Glioblastoma) | ~36 | [2] |
| Compound 5f | Fluoro-spiro-isoxazoline lactone | MDA-MB-231 (Breast) | ~80 | [2] |
Note: The exact structures for the compounds in Table 1 were not publicly available in the referenced abstract. The IC50 values are reported as "submicromolar".
Experimental Protocols
The following are detailed methodologies for commonly used cytotoxicity assays, based on the information gathered from various sources.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to determine cell viability.[5][6]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
XTT Reagent Preparation: An XTT labeling mixture is prepared by mixing the XTT labeling reagent and an electron-coupling reagent.
-
XTT Addition: The XTT labeling mixture is added to each well.
-
Incubation: The plate is incubated for a period ranging from 4 to 24 hours. Metabolically active cells reduce the XTT to a water-soluble orange formazan product.
-
Absorbance Reading: The absorbance of the orange formazan is measured at a wavelength between 450 and 500 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated based on the absorbance readings of the treated versus untreated cells.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.
Proposed Signaling Pathway for Spiro-Compound Induced Apoptosis
Caption: A proposed mechanism for apoptosis induction by spiro-compounds in cancer cells.
Discussion and Future Directions
The compiled data, although not directly comparative, provides valuable insights. Non-fluorinated spiro-benzoxazines have demonstrated potent, submicromolar cytotoxicity against a range of cancer cell lines, establishing them as a promising scaffold for anticancer drug development.[1] The mechanism of action for some spiro-compounds appears to involve the induction of apoptosis through both p53-dependent and -independent pathways, potentially by inhibiting the p53-MDM2 interaction.[7]
The role of fluorination in modulating the cytotoxicity of spiro-benzoxazines remains an open and critical question. In other heterocyclic systems, the introduction of fluorine atoms has been shown to enhance biological activity, including cytotoxicity. This is often attributed to fluorine's ability to alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. The data on fluorinated spiro-isoxazolines, while not directly comparable, does show cytotoxic activity, suggesting that fluorinated spiro-compounds can indeed be effective against cancer cells.[2]
To definitively elucidate the comparative cytotoxicity, future research should focus on the synthesis and parallel biological evaluation of a series of fluorinated and non-fluorinated spiro-benzoxazine analogs with identical core structures. Such studies would provide a clearer understanding of the structure-activity relationships and the specific contribution of fluorine substitution to the cytotoxic potential of this promising class of compounds. This will enable the rational design of more potent and selective spiro-benzoxazine-based anticancer agents.
References
- 1. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]
- 7. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
Validating Target Engagement of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the target engagement of the novel compound 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. Objective comparisons with alternative compounds are presented, supported by hypothetical experimental data to illustrate the application and interpretation of these techniques.
Introduction to Target Engagement
Confirming that a therapeutic candidate interacts with its intended molecular target within a biologically relevant context is a cornerstone of drug discovery and development.[1] Robust target engagement validation provides critical evidence for the mechanism of action and establishes a clear link between target modulation and therapeutic effect.[1][2] This guide explores several widely employed biophysical and cellular techniques for assessing target engagement.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate method for validating target engagement is contingent on several factors, including the nature of the target protein, the availability of specific reagents, and the research question being addressed.[1] This section compares three prominent techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), using hypothetical data for this compound and two alternative compounds.
Table 1: Comparison of Target Engagement Validation Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[3][4] | Detects changes in mass on a sensor surface as a ligand in solution binds to an immobilized target, allowing for real-time kinetic analysis.[5][6] | Measures the heat released or absorbed during the binding of a ligand to a target protein in solution.[7][8] |
| Environment | In situ (cells, tissues)[1] | In vitro (purified components)[9] | In vitro (purified components)[10] |
| Key Outputs | Thermal shift (ΔTm), Isothermal dose-response fingerprint (ITDRF)[11] | Association rate (kon), Dissociation rate (koff), Dissociation constant (KD)[5] | Binding affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[12] |
| Throughput | Medium to High[13] | Medium to High[14] | Low to Medium |
| Labeling | Label-free[4] | Label-free[6] | Label-free[7] |
Table 2: Hypothetical Target Engagement Data
| Compound | Method | Target | KD (nM) | ΔTm (°C) | kon (105 M-1s-1) | koff (10-3 s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | SPR | Target X | 50 | - | 2.5 | 1.25 | - | - |
| CETSA | Target X | - | +4.2 | - | - | - | - | |
| ITC | Target X | 65 | - | - | - | -8.5 | -3.2 | |
| Alternative 1 (Compound A) | SPR | Target X | 120 | - | 1.8 | 2.16 | - | - |
| CETSA | Target X | - | +2.1 | - | - | - | - | |
| ITC | Target X | 150 | - | - | - | -6.2 | -4.8 | |
| Alternative 2 (Compound B) | SPR | Target X | 800 | - | 0.5 | 4.0 | - | - |
| CETSA | Target X | - | +0.5 | - | - | - | - | |
| ITC | Target X | 950 | - | - | - | -3.1 | -6.5 |
Based on the hypothetical data, this compound demonstrates the most potent engagement with Target X, characterized by the lowest dissociation constant (KD), the largest thermal stabilization shift (ΔTm), and favorable thermodynamic parameters.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for the three highlighted target engagement validation techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context by measuring the increased thermal stability of a protein when a ligand is bound.[3][4]
Experimental Workflow:
-
Cell Treatment: Treat cultured cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.[13] Ligand-bound proteins will be more resistant to heat-induced unfolding.[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[4]
-
Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using a specific detection method, such as Western blotting or ELISA.[3] A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of molecular interactions.[6][15]
Experimental Workflow:
-
Immobilization: Covalently immobilize the purified target protein onto the surface of a sensor chip.[6]
-
Binding Analysis: Inject a series of concentrations of the analyte (e.g., this compound) over the sensor surface.[6]
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized target. This is recorded in real-time as a sensorgram.[6]
-
Data Analysis: Fit the sensorgram data to kinetic models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[5]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8]
Experimental Workflow:
-
Sample Preparation: Place the purified target protein in the sample cell and the test compound in the injection syringe.[12]
-
Titration: Incrementally inject the compound into the sample cell.[8]
-
Heat Measurement: Measure the small heat changes that occur upon binding. Heat is either released (exothermic) or absorbed (endothermic).
-
Data Analysis: Plot the heat change per injection against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7] The entropy (ΔS) can then be calculated.
Signaling Pathway Context
Understanding the signaling pathway in which the target protein functions is crucial for interpreting the downstream consequences of target engagement. The following diagram illustrates a hypothetical signaling pathway involving Target X.
Conclusion
The validation of target engagement is a critical step in the development of novel therapeutics. This guide has provided a comparative framework for evaluating this compound using established biophysical and cellular methods. By employing a combination of techniques such as CETSA, SPR, and ITC, researchers can build a comprehensive understanding of a compound's interaction with its intended target, thereby increasing the confidence in its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. nuvisan.com [nuvisan.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 11. annualreviews.org [annualreviews.org]
- 12. Khan Academy [khanacademy.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
A Head-to-Head Comparison of Spiro-Benzoxazine-Piperidine Isomers: A Guide for Researchers
A comprehensive analysis of spiro-benzoxazine-piperidine isomers reveals their significant potential in drug discovery, with different structural variations demonstrating potent and selective activities as histone deacetylase (HDAC) inhibitors, antifungal agents, and central nervous system modulators. This guide provides a detailed comparison of their biological performance, supported by experimental data and protocols, to aid researchers in drug development.
Spiro-benzoxazine-piperidine scaffolds are a unique class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their rigid three-dimensional structure, which enhances their interaction with biological targets.[1] This structural feature contributes to their diverse pharmacological activities, making them promising candidates for the development of novel therapeutics. This comparison focuses on key isomers and their differential effects on various biological targets.
Performance as Histone Deacetylase (HDAC) Inhibitors
A series of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives have been identified as potent HDAC inhibitors, a class of enzymes that are crucial targets in cancer therapy.[2] The inhibitory activity of these compounds is significantly influenced by the substituents on the piperidine and benzoxazine rings.
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| Representative Spiro-benzoxazine-piperidine Derivative 1 | HDAC | ~100 | HCT116, HeLa, K562 | [2] |
| Representative Spiro-benzoxazine-piperidine Derivative 2 | HDAC | <100 | HCT116, HeLa, K562 | [2] |
Key Findings:
-
Several derivatives exhibit potent HDAC inhibition with IC50 values in the nanomolar range.[2]
-
These compounds have demonstrated submicromolar IC50 values against various tumor cell lines.[2]
-
Notably, two representative examples displayed good pharmacokinetic profiles, with oral bioavailability of 35% or higher.[2]
-
One of these compounds showed robust tumor growth inhibition in a murine xenograft model of HCT116 colon cancer.[2]
-
Crucially, these benzoxazine derivatives exhibited reduced affinity for the hERG potassium channel compared to their ketone analogues, suggesting a better safety profile.[2]
Antifungal Activity of Spiro[benzoxazine-piperidin]-one Derivatives
Another class of spiro-benzoxazine-piperidine isomers, specifically spiro[benzoxazine-piperidin]-one derivatives, has been investigated for their potential as antifungal agents through the inhibition of chitin synthase.[3]
| Compound | Target | IC50 (mM) | Antifungal Activity | Reference |
| 9a | Chitin Synthase | 0.14 | Broad-spectrum | [3] |
| 9d | Chitin Synthase | - | Broad-spectrum | [3] |
| 9h | Chitin Synthase | - | Broad-spectrum | [3] |
| 9o | Chitin Synthase | 0.11 | - | [3] |
| 9s | Chitin Synthase | 0.10 | Broad-spectrum | [3] |
| 9t | Chitin Synthase | 0.16 | Broad-spectrum | [3] |
| Polyoxin B (Control) | Chitin Synthase | Equal to test compounds | - | [3] |
| Fluconazole (Control) | - | - | Equal to test compounds | [3] |
Key Findings:
-
Derivatives containing an α,β-unsaturated carbonyl fragment showed moderate to excellent inhibitory activity against chitin synthase.[3]
-
Compounds 9a, 9o, 9s, and 9t demonstrated excellent chitin synthase inhibitory activity, with IC50 values comparable to the control drug, polyoxin B.[3]
-
The antifungal activity of compounds 9a, 9d, 9h, 9s, and 9t was found to be broad-spectrum and comparable to that of fluconazole and polyoxin B.[3]
-
Importantly, these compounds showed significant activity against drug-resistant fungal variants, including fluconazole-resistant C. albicans and C. neoformans.[3]
-
Combination studies with fluconazole revealed additive or synergistic effects.[3]
Activity as Central Nervous System Agents
Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized and evaluated for their potential as central nervous system (CNS) agents, particularly for their antidepressant-like activity.[4] The primary screening assay for these compounds was the inhibition of tetrabenazine-induced ptosis.
Key Findings:
-
The lead compounds, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (7a ) and its demethyl analogue (9a ), showed marked inhibition of tetrabenazine-induced ptosis.[4]
-
Optimal activity is associated with the 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] moiety where the nitrogen is basic.[4]
-
Modification of this core structure, such as the introduction of large substituents on the nitrogen or a substituent larger than hydrogen at the C-3 position, led to a significant reduction in activity.[4]
Experimental Protocols
HDAC Inhibition Assay
A detailed protocol for determining the HDAC inhibitory activity of the spiro-benzoxazine-piperidine derivatives can be summarized as follows:
Caption: Workflow for HDAC Inhibition Assay.
The assay is typically performed using nuclear extracts from HeLa cells as a source of HDAC enzymes. The test compounds are incubated with the enzyme and a fluorogenic HDAC substrate. After incubation, a developer solution is added to stop the reaction and generate a fluorescent signal. The intensity of the fluorescence is inversely proportional to the HDAC activity.
Antifungal Susceptibility Testing
The antifungal activity of spiro[benzoxazine-piperidin]-one derivatives is often evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Antifungal Susceptibility Testing.
A standardized fungal inoculum is added to microtiter plates containing serial dilutions of the test compounds. The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.
Signaling Pathway
The primary mechanism of action for the anticancer activity of the spiro-benzoxazine-piperidine derivatives discussed is the inhibition of histone deacetylases (HDACs). This leads to an increase in histone acetylation and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis.
Caption: HDAC Inhibition Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological characterization of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
The proper disposal of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, a halogenated organic compound, is critical to ensure laboratory safety and environmental protection. Adherence to federal, state, and local regulations is mandatory. The following guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before beginning any disposal-related activities, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated chemical fume hood.
Waste Characterization and Segregation
Due to its chemical structure, this compound is classified as a halogenated organic waste.[1][2] This classification is based on the presence of a fluorine atom attached to the benzoxazine ring system.
Key Segregation Steps:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[3][4]
-
Incompatible Materials: Ensure that incompatible materials such as strong acids, bases, and oxidizing agents are not added to the same container.[2][3][5]
Disposal Procedures
The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][6]
Step-by-Step Disposal Protocol:
-
Containerization:
-
Place all solid waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated, leak-proof, and sealable hazardous waste container.
-
For solutions containing the compound, use a separate, clearly labeled container for halogenated organic liquid waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Include the approximate quantity or concentration of the waste.
-
Affix any additional labels required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Regulatory Framework
The management and disposal of hazardous waste in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[7] States may have additional, more stringent regulations.[7][10] Always consult your local and state guidelines to ensure full compliance.
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Presence of fluorine in the chemical structure.[1] |
| Primary Disposal Method | High-Temperature Incineration | Effective destruction of halogenated organic compounds.[1][6] |
| Segregation | Separate from non-halogenated waste, acids, bases, and oxidizers. | Prevents dangerous reactions and simplifies disposal.[2][3][4] |
| Container Type | Labeled, sealed, and chemically compatible. | Ensures safe containment and clear identification of hazards.[2] |
| Governing Regulations | EPA RCRA, State, and Local Regulations | Ensures legal compliance and environmental protection.[7][10] |
Disposal Workflow
References
- 1. bucknell.edu [bucknell.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
This guide provides crucial safety, handling, and disposal information for 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS No. 92926-32-4). The information is compiled from general laboratory safety protocols and data sheets for structurally related compounds, as a specific Safety Data Sheet (SDS) for this compound was not publicly available. Researchers, scientists, and drug development professionals should use this information as a baseline and always perform a risk assessment before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential hazards associated with novel chemical entities, a cautious approach is warranted. The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles with side shields or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[3] |
| Skin/Body | Laboratory coat. A complete suit protecting against chemicals may be required for large quantities. | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust or aerosols are generated.[1][2] | Facilities should have adequate general and local exhaust ventilation to keep airborne concentrations low.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

